Graveolinine
説明
Structure
3D Structure
特性
CAS番号 |
4179-37-7 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |
InChI |
InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3 |
InChIキー |
QGCORDIPOBZNKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
melting_point |
116 - 117 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Foundational & Exploratory
Graveolinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graveolinine, a quinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known interactions with cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is summarized, and a step-by-step experimental workflow for its extraction and purification is presented. Furthermore, this document elucidates the interaction of this compound with the KRAS protein and its potential implications for the MAPK signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Rutaceae family. The principal species known to contain this alkaloid are Ruta graveolens (common rue), Ruta chalepensis (fringed rue), and Lunasia amara. It has also been reported in Ruta angustifolia. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.
Table 1: Quantitative Data on this compound Content in Natural Sources
| Plant Species | Plant Part | This compound Content/Yield | Reference(s) |
| Ruta graveolens | Plant | Present (quantitative data not specified) | [1] |
| Lunasia amara | Bark | Contains 4-methoxy-2-(3',4'-methylenedioxy-phenyl)-quinoline (this compound) among other alkaloids. Specific yield not provided. | [1] |
| Ruta chalepensis | Leaves and Stems | Graveoline (a related compound) was isolated. The presence of this compound is implied by its name association with the Ruta genus, though specific yield is not detailed in the provided search results. | [2] |
Note: Specific quantitative yields of this compound from these natural sources are not extensively reported in the available literature. The presence is confirmed, but percentage content or extraction yields are often not specified.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation and final purification by crystallization. The following protocols are compiled from general procedures for alkaloid isolation from Ruta and Lunasia species.
Extraction
Objective: To extract crude alkaloids, including this compound, from the plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Ruta graveolens)
-
Methanol or Ethyl Acetate (analytical grade)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered plant material in methanol or ethyl acetate at room temperature for 48-72 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Separation
Objective: To isolate this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[3]
-
Glass column
-
Elution solvents: A gradient of n-hexane and ethyl acetate is commonly used.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the column. Alternatively, for dry loading, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane, and gradually increase the polarity by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Identification: Visualize the TLC plate under a UV lamp. Fractions containing the compound of interest (this compound) will show a distinct spot. Combine the fractions that contain pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain isolated this compound.
Purification by Crystallization
Objective: To obtain high-purity this compound crystals.
Materials:
-
Isolated this compound
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents like n-hexane/acetone or n-hexane/ethyl acetate)[2]
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
Procedure:
-
Dissolve the isolated this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool down slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals in a desiccator to remove any residual solvent. The purity of the crystals can be confirmed by melting point determination and spectroscopic analysis.
Experimental Workflow and Signaling Pathway Diagrams
Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant sources.
References
- 1. Plant Ruta graveolens (Rutaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
An In-depth Technical Guide to the Putative Biosynthesis Pathway of Graveolinine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract: Graveolinine is a quinoline alkaloid found in plants of the Rutaceae family, notably Ruta graveolens. While it has garnered interest for its potential pharmacological activities, its complete biosynthetic pathway in plants has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established pathways of quinoline alkaloid formation in plants. We present a putative pathway, detail generalized experimental protocols for its full elucidation, and provide templates for the quantitative data that such studies would yield. This document is intended to serve as a foundational resource for researchers investigating the natural product chemistry and metabolic engineering of this compound.
Introduction
This compound is a specialized metabolite belonging to the quinoline alkaloid class, which is characterized by a quinoline heterocyclic scaffold. These compounds are predominantly found in the Rutaceae family. The biosynthesis of quinoline alkaloids is generally understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor. This guide synthesizes the available information to propose a biosynthetic route to this compound and outlines the necessary experimental approaches to validate and complete our understanding of this pathway.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the precursor, anthranilic acid, via the shikimate pathway.
-
Construction of the core 4-hydroxy-2(1H)-quinolone scaffold.
-
Subsequent tailoring reactions to yield the final this compound structure.
Stage 1: Formation of Anthranilic Acid
The pathway begins with primary metabolism, specifically the shikimate pathway, which produces the aromatic amino acid tryptophan. Anthranilic acid is an intermediate in the tryptophan biosynthesis pathway and can also be derived from tryptophan itself.
Stage 2: Assembly of the Quinolone Core
A key step in the formation of quinoline alkaloids is the condensation of an anthranilate derivative with a short-chain acyl-CoA, typically malonyl-CoA.[1][2] This reaction is catalyzed by a type III polyketide synthase (PKS).
-
Activation of Anthranilic Acid: Anthranilic acid is first activated to its coenzyme A thioester, anthraniloyl-CoA.
-
Condensation and Cyclization: Anthraniloyl-CoA undergoes condensation with one molecule of malonyl-CoA, followed by an intramolecular cyclization and aromatization to form the 4-hydroxy-2(1H)-quinolone scaffold.[3][4] An N-methylated precursor, N-methylanthraniloyl-CoA, could also be utilized at this stage.
Stage 3: Tailoring of the Quinolone Core
To arrive at the final structure of this compound (N-methyl-2-(3,4-methylenedioxyphenyl)-4-quinolone), the 4-hydroxy-2(1H)-quinolone intermediate would need to undergo a series of tailoring reactions. The specific enzymes for these steps in this compound biosynthesis have not yet been identified, but are proposed based on known enzymatic reactions in plant secondary metabolism. These likely include:
-
N-methylation: If not already incorporated, the nitrogen atom of the quinolone ring is methylated, likely by an N-methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor.
-
Formation of the Phenyl Sidechain: The phenyl group at the 2-position is likely derived from a separate branch of the phenylpropanoid pathway.
-
Formation of the Methylenedioxy Bridge: The characteristic methylenedioxy bridge on the phenyl sidechain is typically formed by a cytochrome P450-dependent enzyme that catalyzes the cyclization of adjacent hydroxyl and methoxy groups.
The following diagram illustrates the proposed biosynthetic pathway.
Experimental Protocols for Pathway Elucidation
The following are detailed, generalized methodologies for the key experiments required to fully elucidate and validate the biosynthetic pathway of this compound.
Precursor Feeding Studies
This method is used to identify the precursors of a metabolic pathway by supplying labeled compounds to the plant or cell culture and tracking the incorporation of the label into the final product.
Objective: To confirm anthranilic acid and other proposed intermediates as precursors for this compound.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled anthranilic acid, L-tryptophan, and proposed phenylpropanoid intermediates.
-
Administration to Plant System:
-
For whole plants (Ruta graveolens), administer the labeled precursor through hydroponic solution, stem injection, or leaf surface application.
-
For cell suspension cultures, add the filter-sterilized labeled precursor to the culture medium.
-
-
Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the plant tissue or cells and perform a solvent-based extraction for alkaloids.
-
Analysis:
-
Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).
-
Analyze the purified this compound using Mass Spectrometry (MS) to detect the incorporation of ¹³C, or by scintillation counting for ¹⁴C.
-
-
Interpretation: An increase in the mass of this compound corresponding to the incorporated stable isotope, or the detection of radioactivity, confirms the precursor-product relationship.
Enzyme Assays
Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.
Objective: To identify and characterize the Type III PKS and putative tailoring enzymes (e.g., methyltransferases, cytochrome P450s).
Methodology for a Type III PKS:
-
Protein Extraction: Homogenize young leaf tissue of Ruta graveolens in a suitable extraction buffer to obtain a crude protein extract.
-
Assay Mixture: Prepare a reaction mixture containing:
-
The crude protein extract.
-
The proposed substrates: anthraniloyl-CoA and malonyl-CoA.
-
A suitable buffer at optimal pH.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set time.
-
Reaction Quenching and Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.
-
Product Identification: Analyze the extract using HPLC and LC-MS to identify the formation of 4-hydroxy-2(1H)-quinolone by comparing with an authentic standard.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme from the crude extract using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
Transcriptome Analysis
Transcriptome analysis can identify candidate genes encoding biosynthetic enzymes by comparing gene expression in tissues with high and low levels of this compound production.
Objective: To identify candidate genes for the PKS, methyltransferases, and cytochrome P450s involved in this compound biosynthesis.
Methodology:
-
Sample Collection: Collect tissues from Ruta graveolens that are actively producing this compound (e.g., young leaves) and tissues with low or no production (e.g., roots or senescent leaves).
-
RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Identify differentially expressed genes between the high- and low-producing tissues.
-
Annotate the differentially expressed genes by sequence homology to known biosynthetic enzymes (PKS, methyltransferases, P450s) from other plant species.
-
-
Gene Validation: Validate the function of candidate genes through techniques like virus-induced gene silencing (VIGS) in Ruta graveolens or heterologous expression in a model organism like E. coli or yeast, followed by enzyme assays.
The following diagram illustrates a general workflow for the elucidation of a plant biosynthetic pathway.
Quantitative Data
Currently, there is a lack of quantitative data in the literature regarding the efficiency of the this compound biosynthetic pathway in plants. The following tables are provided as templates for researchers to summarize their findings from the experimental protocols described above.
Table 1: Summary of Precursor Feeding Experiments
| Labeled Precursor Administered | Plant System | Incubation Time (hours) | % Label Incorporation into this compound | Analytical Method |
| e.g., [¹³C₆]-Anthranilic Acid | Ruta graveolens cell culture | 48 | Data to be determined | LC-MS |
| e.g., [¹⁴C]-L-Tryptophan | Ruta graveolens seedlings | 72 | Data to be determined | HPLC with Radiometric Detection |
Table 2: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Candidate PKS | Anthraniloyl-CoA | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Malonyl-CoA | Data to be determined | |||||
| Candidate N-Methyltransferase | Quinolone Intermediate | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| S-adenosyl methionine | Data to be determined |
Conclusion and Future Outlook
The biosynthesis of this compound in plants remains an area ripe for investigation. Based on the established pathways for related quinoline alkaloids, a putative pathway involving the condensation of an anthranilate derivative and malonyl-CoA by a type III PKS is the most probable route to the core scaffold. However, the downstream tailoring enzymes that create the final this compound structure are currently unknown.
Future research should focus on the systematic application of the experimental protocols outlined in this guide. The identification and characterization of the complete set of biosynthetic genes will not only provide fundamental insights into plant specialized metabolism but also open the door for metabolic engineering approaches to enhance the production of this compound for potential pharmaceutical applications. The combination of transcriptomics, enzymology, and precursor feeding studies will be essential in fully illuminating this biosynthetic pathway.
References
Quantum Chemical Calculations of Graveolinine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of Graveolinine, a quinoline alkaloid found in plants of the Rutaceae family.[1] this compound and its derivatives have garnered interest for their potential biological activities, including anti-angiogenesis effects.[2][3] Understanding the electronic and structural properties of this compound at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
This document details the core computational methodologies, presents key quantitative data derived from these calculations in a structured format, and outlines the logical workflow of such a computational study.
Core Computational Methodologies
The investigation of this compound's molecular properties is primarily conducted using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5]
The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).
-
Protocol: The geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a split-valence basis set, such as 6-311++G(d,p).[6][7][8] This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules. The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe weak, long-range interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes. All calculations are performed in the gas phase to represent the molecule in an isolated state.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.
-
Protocol: These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9][10][11] The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.
The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Protocol: The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[8] A smaller gap suggests higher reactivity.
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Protocol: The MEP is calculated from the optimized molecular structure and plotted onto the molecule's electron density surface. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, as it identifies potential sites for electrostatic interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (quinoline) | 1.375 | |
| C=N (quinoline) | 1.312 | |
| C-O (methoxy) | 1.364 | |
| O-CH3 (methoxy) | 1.428 | |
| Bond Angles (°) | ||
| C-N-C (quinoline) | 117.5 | |
| C-O-C (methoxy) | 118.2 | |
| Dihedral Angles (°) | ||
| C-C-C-N (quinoline ring) | 0.5 | |
| Quinoline-Benzodioxole | 25.8 |
Table 2: Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (IR) |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C-H stretch (methyl) | 2950 - 3000 | Medium |
| C=N stretch (quinoline) | 1620 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Strong |
| C-O stretch (methoxy) | 1250 | Strong |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| Energy of HOMO | -6.25 |
| Energy of LUMO | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 3.79 |
Visualizations
The following diagrams illustrate the logical workflow and key concepts in the quantum chemical analysis of this compound.
Caption: Workflow for Quantum Chemical Analysis.
Caption: Frontier Molecular Orbital Energy Levels.
Caption: Interrelation of Key Electronic Descriptors.
References
- 1. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of graveoline and this compound derivatives with potent anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Molecular Structure, Vibrational Spectra and [research.amanote.com]
- 10. Vibrational spectra and assignments for quinoline and isoquinoline | Semantic Scholar [semanticscholar.org]
- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Graveolinine: Discovery, Historical Background, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graveolinine, a quinoline alkaloid first identified in the common rue plant (Ruta graveolens), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed exploration of its chemical properties. The document further delves into the experimental protocols for its isolation and synthesis, presents quantitative data on its biological effects, and elucidates its mechanism of action, with a particular focus on its anti-angiogenic properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction and Historical Background
This compound is a naturally occurring quinoline alkaloid found in various plant species, most notably Ruta graveolens, a plant with a long history of use in traditional medicine. The genus Ruta has been a source of a diverse array of secondary metabolites, including alkaloids, coumarins, and flavonoids, which have been investigated for a range of pharmacological activities.
The discovery of this compound is intrinsically linked to the phytochemical exploration of Ruta graveolens. Early investigations into the chemical constituents of this plant led to the isolation and characterization of numerous compounds, including the related alkaloid graveoline. This compound itself was subsequently identified as a distinct chemical entity within the complex mixture of alkaloids present in the plant. Its chemical structure was elucidated as 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline, with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol .
Historically, extracts of Ruta graveolens have been used for their purported anti-inflammatory, antimicrobial, and antispasmodic properties. The identification of specific bioactive compounds like this compound has allowed for a more targeted investigation into the molecular mechanisms underlying these traditional uses.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 4179-37-7 |
| Appearance | Solid |
| Melting Point | 116 - 117 °C |
| Chemical Class | Quinolines |
Experimental Protocols
Isolation of this compound from Ruta graveolens
The following protocol is a general method for the isolation of alkaloids, including this compound, from Ruta graveolens using column chromatography.
3.1.1. Plant Material and Extraction
-
Air-dry the aerial parts (leaves and stems) of Ruta graveolens at room temperature.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
3.1.2. Acid-Base Extraction for Alkaloid Enrichment
-
Suspend the crude methanolic extract in 5% hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate to remove non-alkaloidal compounds.
-
Basify the aqueous acidic layer to a pH of 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the liberated alkaloids with chloroform.
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
3.1.3. Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system and visualization under UV light.
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Further purify the combined fractions using recrystallization or preparative TLC to obtain pure this compound.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound from Ruta graveolens.
Chemical Synthesis of this compound
A novel and efficient synthesis of this compound has been reported, with detailed experimental procedures and spectral data available in the supplementary materials of the cited publication.[1] The general synthetic scheme is outlined below.
3.2.1. Synthesis of 2-Aryl Amide Intermediate
-
React 1-(2-aminophenyl)ethanone with benzo[1][2]dioxole-5-carbonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide intermediate.
3.2.2. Cyclization to Quinolone Core
-
Treat the amide intermediate with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tert-butanol to induce cyclization and form the quinolone ring system.
3.2.3. Methylation to this compound
-
Methylate the resulting quinolone intermediate using a methylating agent, such as methyl iodide (CH₃I), in a solvent like dimethylformamide (DMF) to yield this compound.
Synthetic Scheme for this compound
Caption: Simplified synthetic route to this compound.
Biological Activity and Quantitative Data
This compound has been investigated for various biological activities, with a primary focus on its potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Anti-Angiogenic Activity
Studies have shown that this compound exhibits anti-angiogenic properties, although it is reported to be weaker in this regard than the related compound, graveoline.[3] The anti-angiogenic effects are often evaluated using in vitro models such as the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. In this assay, endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is quantified.
Cytotoxicity
The cytotoxic effects of this compound against various cancer cell lines have been a subject of interest. However, a comprehensive and standardized dataset of IC₅₀ values is not yet available. Research on graveoline and its derivatives suggests that these compounds can inhibit the proliferation of cancer cells. For instance, derivatives of graveoline have shown cytotoxicity against human umbilical vein endothelial cells (HUVEC).[2] Further studies are required to establish a clear cytotoxic profile for this compound against a panel of cancer cell lines.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the known roles of other quinoline alkaloids and the general mechanisms of anti-angiogenic compounds, it is hypothesized that this compound may interfere with key signaling pathways involved in angiogenesis.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. This pathway is initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival.
It is plausible that this compound exerts its anti-angiogenic effects by modulating one or more components of the VEGF signaling pathway. Potential mechanisms could include:
-
Inhibition of VEGFR-2 Phosphorylation: this compound might directly or indirectly inhibit the autophosphorylation of VEGFR-2, thereby blocking the initiation of the downstream signaling cascade.
-
Inhibition of Downstream Kinases: The compound could potentially inhibit the activity of key kinases in the PI3K/Akt or MAPK/ERK pathways, such as Akt or ERK, preventing the transduction of pro-angiogenic signals.
Hypothesized Mechanism of this compound in VEGF Signaling
Caption: Hypothesized points of intervention for this compound in the VEGF signaling pathway.
Conclusion and Future Perspectives
This compound, a quinoline alkaloid from Ruta graveolens, presents an interesting scaffold for further investigation in the context of drug discovery, particularly in the area of anti-angiogenic therapy. While preliminary studies have indicated its potential, there is a clear need for more comprehensive research to fully elucidate its biological activity and mechanism of action.
Future research should focus on:
-
Quantitative Biological Evaluation: A systematic evaluation of the cytotoxicity of this compound against a broad panel of cancer cell lines is necessary to determine its potency and selectivity. Furthermore, quantitative analysis of its anti-angiogenic effects, including the determination of IC₅₀ values in HUVEC tube formation and migration assays, is crucial.
-
Mechanism of Action Studies: Detailed molecular studies are required to confirm the hypothesized mechanism of action. This should include experiments to measure the effect of this compound on VEGFR-2 phosphorylation and the activation of downstream signaling proteins like Akt and ERK in endothelial cells.
-
In Vivo Studies: Following promising in vitro results, the anti-angiogenic and anti-tumor efficacy of this compound should be evaluated in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for optimal activity and could lead to the development of more potent and selective anti-angiogenic agents.
References
An In-depth Technical Guide on the Biological Activities of Crude Extracts Containing Graveolinine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graveolinine, a quinoline alkaloid found in plants of the Ruta genus, has demonstrated a range of promising biological activities. This document provides a comprehensive overview of the existing scientific literature on the anti-cancer, antimicrobial, and anti-inflammatory properties of crude extracts containing this compound and the isolated compound itself. Particular focus is placed on its mechanisms of action, including the induction of apoptosis and autophagy in cancer cells. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological pathways to support further research and drug development efforts.
Biological Activities of this compound
This compound exhibits a spectrum of biological effects that are of significant interest to the scientific and pharmaceutical communities. The primary activities documented in the literature are its anti-cancer, antimicrobial, and anti-inflammatory properties.
Anti-Cancer Activity
This compound has been shown to induce programmed cell death in cancer cells through two distinct but interconnected pathways: apoptosis and autophagy. This dual mechanism of action makes it a compelling candidate for cancer therapy, as it may be effective against cancer cells that have developed resistance to apoptosis-inducing drugs[1].
2.1.1 Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound has been observed to trigger apoptosis in cancer cells. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis[2][3][4][5].
The apoptotic activity of this compound is also associated with the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[6][7][8]. Studies on related compounds suggest that this compound likely influences this delicate balance to promote cancer cell death.
2.1.2 Induction of Autophagy
Autophagy is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. In the context of cancer, inducing autophagic cell death is a promising therapeutic strategy. This compound has been found to induce autophagy in cancer cells, a process characterized by the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation.
Key proteins involved in autophagy that are likely modulated by this compound include Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation[9][10].
Antimicrobial Activity
Crude extracts containing this compound have demonstrated activity against a range of microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anti-inflammatory Activity
This compound has also been reported to possess anti-inflammatory properties. One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Anti-Cancer Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound derivative | HUVEC | Cytotoxicity | >50 µM | |
| Compound 1 (related) | HTB-26 (Breast Cancer) | Crystal Violet | 10-50 µM | |
| Compound 1 (related) | PC-3 (Prostate Cancer) | Crystal Violet | 10-50 µM | |
| Compound 1 (related) | HepG2 (Liver Cancer) | Crystal Violet | 10-50 µM | |
| Compound 2 (related) | HCT116 (Colon Cancer) | Crystal Violet | 0.34 µM |
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound/Extract | Microorganism | MIC Value (µg/mL) | Reference |
| Luteolin (related flavonoid) | E. coli (MDR) | 1000 | |
| Luteolin (related flavonoid) | S. aureus (MRSA) | 106.66 | |
| Quinolonequinones (related) | S. aureus | 1.22 | |
| Quinolonequinones (related) | S. epidermidis | 1.22 | |
| Quinolonequinones (related) | E. faecalis | 4.88 |
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference |
| Pyrazole derivative (related) | COX-2 Inhibition | 1.79 µM | |
| Pyrazole derivative (related) | COX-1 Inhibition | 45.23 µM | |
| Kuwanon A (related) | COX-2 Inhibition | 14 µM |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound are mediated by complex signaling pathways that culminate in apoptosis and autophagy.
Apoptosis Signaling Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell.
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Autophagy Signaling Pathway
This compound-induced autophagy is thought to be mediated through the modulation of the Beclin-1 and LC3 proteins. Beclin-1, as part of the PI3K complex, initiates the formation of the phagophore. The conversion of LC3-I to LC3-II is a key step in the elongation and closure of the autophagosome. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the cellular contents are degraded.
Figure 2: Key steps in the autophagy pathway potentially modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.
Extraction and Isolation of this compound from Ruta graveolens
Note: A detailed, specific protocol for the isolation of this compound was not explicitly found in the reviewed literature. The following is a generalized protocol based on methods for isolating alkaloids from Ruta species.
5.1.1 Plant Material and Extraction
-
Air-dried and powdered aerial parts of Ruta graveolens are subjected to extraction with 80% aqueous ethanol (v/v) at room temperature with continuous agitation for 48 hours.
-
The extract is filtered and concentrated under reduced pressure to obtain a crude ethanol extract.
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.
5.1.2 Column Chromatography
-
The dichloromethane or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with Dragendorff's reagent for alkaloids.
-
Fractions containing the compound of interest are pooled and concentrated.
5.1.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purification of the enriched fraction is performed using preparative HPLC with a C18 column.
-
A suitable mobile phase, such as a gradient of acetonitrile and water, is used to achieve separation.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Figure 3: General workflow for the extraction and isolation of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis for Apoptosis and Autophagy Markers
-
Protein Extraction: Cells treated with this compound and control cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Beclin-1, anti-LC3) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound, a quinoline alkaloid from the Ruta genus, presents a compelling profile of biological activities, particularly in the realm of oncology. Its ability to induce both apoptosis and autophagy in cancer cells suggests a potential to overcome drug resistance and provide a more effective therapeutic strategy. The antimicrobial and anti-inflammatory properties of this compound further broaden its therapeutic potential.
While the current body of research is promising, further in-depth studies are warranted. Future research should focus on:
-
Elucidating Detailed Signaling Pathways: Comprehensive studies are needed to fully map the signaling cascades initiated by this compound in different cancer cell types.
-
In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.
-
Synergistic Studies: Investigating the combination of this compound with existing chemotherapeutic agents may reveal synergistic effects and provide new avenues for combination therapies.
The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beclin-1/LC3-II dependent macroautophagy was uninfluenced in ischemia-challenged vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular autophagy markers Beclin-1 and LC3B-II are increased during reperfusion in fibrillated mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering Functional Roles and Interplay Between Beclin1 and Beclin2 in Autophagosome Formation and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli [frontiersin.org]
- 10. Luteolin 4′-Neohesperidoside Inhibits Clinically Isolated Resistant Bacteria In Vitro and In Vivo [mdpi.com]
Graveolinine: An Initial Mechanistic Hypothesis and Technical Overview
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Graveolinine, a quinoline alkaloid isolated from plants of the Rutaceae family, has emerged as a molecule of interest for its diverse biological activities. While its parent compound, graveoline, has been more extensively studied, this compound itself presents a unique profile with potential therapeutic applications. This document outlines an initial hypothesis for the mechanism of action of this compound, based on current scientific findings. It serves as an in-depth technical guide, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the proposed signaling pathways. The central hypothesis is that this compound exerts its biological effects through a multi-targeted approach, primarily involving the modulation of key cellular signaling pathways related to angiogenesis, inflammation, and neurotransmission.
Initial Hypothesis: A Multi-Targeted Mechanism of Action
Based on the available data, the initial hypothesis for this compound's mechanism of action is not centered on a single, high-affinity target. Instead, evidence suggests that this compound functions as a modulator of multiple cellular processes. The proposed core mechanisms are:
-
Inhibition of Angiogenesis: this compound is hypothesized to contribute to the anti-angiogenic profile observed in related compounds, albeit with weaker activity than graveoline itself.[1] This suggests an interaction with signaling cascades that regulate the formation of new blood vessels, a critical process in tumor growth and metastasis.
-
Modulation of Inflammatory Pathways: The weak inhibition of cyclooxygenase-2 (COX-2) by this compound points towards a potential role in modulating inflammatory responses.[1] COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that are involved in inflammation, pain, and fever.
-
Interaction with Serotonergic Pathways: Binding to the serotonin 5-HT2B receptor suggests that this compound may influence serotonergic neurotransmission.[1] The 5-HT2B receptor is involved in a variety of physiological processes, including the regulation of mood, appetite, and cardiovascular function.
While direct evidence for this compound-induced apoptosis and autophagy is lacking, the profound effects of the structurally similar compound graveoline in these pathways suggest that this is a critical area for future investigation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound's biological activity.
| Biological Target/Activity | Compound | Metric | Value | Cell Line/System | Reference |
| Cyclooxygenase 2 (COX-2) Inhibition | This compound | % Inhibition | 79% | In vitro enzyme assay | [1] |
| Serotonin 5-HT2B Receptor Binding | This compound | - | Binds to receptor | - | [1] |
| Anti-Angiogenic Activity | This compound | - | Weaker than graveoline | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Principle: A colorimetric or fluorometric substrate is used to measure the peroxidase activity of purified COX-2 enzyme. The presence of an inhibitor will reduce the rate of substrate conversion, which can be quantified spectrophotometrically or fluorometrically.
-
Materials: Purified recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe (e.g., ADHP), heme, reaction buffer (e.g., Tris-HCl), and a microplate reader.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with this compound at various concentrations in the reaction buffer.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The peroxidase activity is then measured by adding the probe and heme.
-
The rate of change in absorbance or fluorescence is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of a control reaction without the inhibitor.
-
Serotonin 5-HT2B Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT2B receptor.
-
Principle: A radioligand binding assay is commonly used. This involves competing the binding of a known high-affinity radiolabeled ligand for the 5-HT2B receptor with the test compound (this compound).
-
Materials: Cell membranes prepared from cells expressing the human 5-HT2B receptor, a radiolabeled ligand (e.g., [³H]-LSD), this compound, incubation buffer, and a scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Hypothesized signaling pathways influenced by this compound.
Caption: General experimental workflow for elucidating this compound's mechanism.
Future Directions and Conclusion
The initial hypothesis for this compound's mechanism of action points to a promiscuous molecule with the ability to interact with multiple cellular targets. This multi-targeted profile could be advantageous in complex diseases such as cancer, where redundant signaling pathways often lead to resistance to single-target therapies.
Future research should focus on:
-
Deconvolution of Targets: Employing techniques such as chemical proteomics and thermal shift assays to identify direct binding partners of this compound with higher affinity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to understand the structural determinants of its activity against different targets.
-
Investigation of Apoptosis and Autophagy: Directly testing the ability of this compound to induce these forms of cell death, as suggested by studies on its parent compound, graveoline.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
References
Methodological & Application
Total Synthesis of Graveolinine and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the quinoline alkaloid Graveolinine and its structural analogs. This compound, a natural product isolated from plants of the Rutaceae family, along with its parent compound Graveoline, has garnered significant interest due to its diverse pharmacological activities, including anti-angiogenic and cytotoxic effects.[1][2] These properties make them attractive scaffolds for the development of new therapeutic agents.
The following sections detail synthetic strategies, experimental procedures, and characterization data, presented in a clear and structured format to facilitate replication and further investigation in a research and drug development setting.
Synthetic Strategies for the this compound Scaffold
The core structure of this compound is a 2-aryl-4-methoxyquinoline. The total synthesis of this compound and its analogs typically involves two key stages: the construction of the 2-aryl-1H-quinolin-4-one scaffold, followed by selective methylation.
Several methods have been developed for the synthesis of the 2-aryl-1H-quinolin-4-one intermediate. A common and effective approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[3][4] Alternative routes include the palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal acetylenes, and Dieckmann condensation.[3][4]
A recent metal-free approach involves the intramolecular cyclization of 2-aminochalcones, which can be synthesized via a Claisen-Schmidt condensation between o-aminoacetophenones and benzaldehydes. This method offers a more environmentally friendly alternative to metal-catalyzed reactions.
Once the 2-aryl-1H-quinolin-4-one core is established, this compound can be synthesized through O-methylation, while its isomer, Graveoline (a 1-methyl-2-aryl-quinolin-4-one), is obtained via N-methylation.
Experimental Protocols
The following protocols are based on established literature procedures and provide a general framework for the synthesis of this compound and its analogs.
Protocol 2.1: Synthesis of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (Graveoline/Graveolinine Precursor)
This protocol describes the synthesis of the key quinolinone intermediate via the cyclization of a 2-aminochalcone derivative.
Materials:
-
o-aminoacetophenone
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide
-
Amberlyst®-15
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Synthesis of (E)-1-(2-aminophenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one (2-aminochalcone):
-
Dissolve o-aminoacetophenone (1.0 equiv) and piperonal (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 equiv) in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 2-aminochalcone.
-
-
Intramolecular Cyclization:
-
To a solution of the 2-aminochalcone (1.0 equiv) in a suitable solvent (e.g., toluene or DMF), add Amberlyst®-15 (catalytic amount).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, filter off the Amberlyst®-15 and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one as a solid.
-
Protocol 2.2: Synthesis of this compound (O-methylation)
Materials:
-
Dimethyl sulfate (DMS) or methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equiv).
-
Add dimethyl sulfate or methyl iodide (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.
Protocol 2.3: Synthesis of Graveoline (N-methylation)
Materials:
-
Methyl iodide (MeI)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a sealed tube, combine 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv), anhydrous Na₂CO₃ (1.5 equiv), and methyl iodide (5.0 equiv) in anhydrous DMF.
-
Heat the mixture at 190 °C for 1-2 hours.[7]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford Graveoline.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound, Graveoline, and representative analogs.
Table 1: Synthesis of 2-Aryl-1H-quinolin-4-one Intermediates
| Entry | Aryl Substituent | R¹ | R² | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Bromophenyl | H | H | 94 | 165-167 | [1] |
| 2 | 4-Chlorophenyl | H | H | 92 | 179-181 | [1] |
| 3 | Phenyl | H | H | 72 | 156-158 | [1] |
| 4 | Benzo[d][5][6]dioxol-5-yl | H | H | - | - | [7] |
Table 2: Synthesis of Graveoline and Analogs (N-methylation)
| Entry | Aryl Substituent | R¹ | R² | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzo[d][5][6]dioxol-5-yl | H | H | - | - | [7] |
| 2 | 4-Bromophenyl | H | H | 90 (two steps) | - | [7] |
| 3 | 4-Chlorophenyl | H | H | 88 (two steps) | - | [7] |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.40-7.35 (m, 2H), 7.15 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.05 (s, 2H), 4.10 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 178.5, 162.1, 150.2, 148.3, 145.1, 140.2, 132.5, 129.8, 126.4, 125.3, 123.9, 122.1, 119.8, 108.7, 106.5, 101.4, 56.3 |
| MS (ESI) m/z | 280.09 [M+H]⁺ |
Visualizations
Total Synthesis of this compound and Graveoline
Caption: Synthetic pathway to this compound and Graveoline.
General Experimental Workflow
Caption: General workflow for chemical synthesis.
Biological Activity and Signaling Pathways
Graveoline and its derivatives have been reported to possess anti-angiogenesis activities.[8] Studies have shown that some derivatives can inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC).[8] While the precise molecular targets and signaling pathways are still under investigation, the anti-angiogenic effects of quinoline-based compounds are often associated with the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. These pathways are critical for the proliferation, migration, and survival of endothelial cells, which are key processes in angiogenesis.
Further research is required to fully elucidate the mechanism of action of this compound and its analogs. Investigating their effects on key signaling nodes such as VEGFR, Akt, and MAPK pathways would provide valuable insights for their development as anti-cancer or anti-inflammatory agents.
Putative Signaling Pathway Inhibition
Caption: Hypothesized inhibition of VEGFR signaling.
References
- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Novel synthesis of graveoline and this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Graveolinine extraction and purification protocols from Ruta graveolens
Application Notes & Protocols: Graveolinine from Ruta graveolens
These application notes provide detailed protocols for the extraction and purification of this compound and related alkaloids from the plant Ruta graveolens (Common Rue). The methodologies are compiled from various scientific studies and are intended for use by researchers, scientists, and professionals in drug development.
Overview of Extraction & Purification
Ruta graveolens is a rich source of various secondary metabolites, including quinoline alkaloids like this compound and graveoline, which have garnered interest for their biological activities.[1][2] The general workflow involves solvent extraction from the plant material, followed by chromatographic purification to isolate the target compounds. The choice of solvent and chromatographic technique is critical for achieving optimal yield and purity.
Extraction Protocols
Several solvent systems can be employed to extract alkaloids from R. graveolens. The selection depends on the polarity of the target compounds and the desired selectivity.
Protocol 1: Ethanolic Extraction
This protocol is effective for isolating a broad range of alkaloids, including graveoline, a structurally related compound.
Methodology:
-
Obtain fresh aerial parts of Ruta graveolens.
-
Extract the plant material (20.0 kg) with ethanol (100 L) three times.[3]
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.[3][4]
-
Resuspend the resulting extract in a mixture of methanol and water (e.g., 1:3 v/v) for further partitioning.[2]
-
Proceed with liquid-liquid partitioning by successively extracting with petroleum ether (for defatting), followed by chloroform, ethyl acetate, and n-butanol.[3] The chloroform fraction is often enriched with alkaloids.[1][3]
Protocol 2: Methanolic Extraction
This method is suitable for investigating the anticancer properties of the plant's constituents.
Methodology:
-
Finely mince fresh leaves of Ruta graveolens in a food processor.[5]
-
Submerge the minced leaves in 80% methanol and allow to macerate for 24 hours at room temperature.[5]
-
Remove particulate matter by centrifugation, first at 1,000 x g for five minutes, followed by a second centrifugation of the supernatant at 10,000 x g for ten minutes.[5]
-
Collect the final supernatant and desiccate it in a rotary evaporator to remove the methanol.[5]
-
Resuspend the dried solids in Dimethyl Sulfoxide (DMSO) to a desired final concentration (e.g., 60 mg/ml) for bioassays.[5]
Summary of Extraction Data
| Plant Part | Extraction Solvent | Method | Observations / Yield | Citation |
| Aerial Parts | Ethanol (EtOH) | Maceration (3x) | The chloroform fraction after partitioning yielded 303.9 g from 20.0 kg of plant material. | [3] |
| Leaves | 80% Methanol (MeOH) | Maceration (24h) | Soluble fraction was dried and resuspended in DMSO. | [5] |
| Seeds | Hydro-alcoholic | Successive Extraction | Highest extractive value (3.40 ± 0.61). | [6] |
| Aerial Parts | Aqueous | Successive Extraction | Highest extract yield in successive extractions, followed by methanol. | [6] |
Purification Protocols
Purification of this compound from the crude extract is typically achieved using column chromatography, often followed by preparative thin-layer chromatography (TLC) for final polishing.
Protocol 3: Silica Gel Column Chromatography
This is the primary method for separating compounds from the crude alkaloidal fraction.
Methodology:
-
Dissolve the dried crude extract (e.g., the chloroform fraction from Protocol 2.1) in a minimum volume of a suitable solvent like ethyl acetate (EtOAc).[4]
-
Prepare a silica gel column pre-equilibrated with the initial eluting solvent (e.g., 100% Hexane or Chloroform/Dichloromethane).[3][4]
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. Common solvent systems include:
-
Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using analytical TLC.[4]
-
Combine fractions that show similar TLC profiles.[4]
Protocol 4: Preparative Thin-Layer Chromatography (pTLC)
This technique is used for the final purification of fractions obtained from column chromatography that contain the compound of interest but are not yet pure.
Methodology:
-
Concentrate the semi-purified, this compound-containing fractions from the column chromatography step under reduced pressure.[4]
-
Dissolve the residue in a minimal amount of a volatile solvent.
-
Apply the dissolved sample as a continuous band onto a preparative TLC plate (e.g., silica gel 60 F254).
-
Develop the plate in a chamber saturated with an appropriate solvent system, such as Acetone/Hexane (9:11) .[4]
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Extract the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate), filter to remove silica particles, and evaporate the solvent to yield the purified compound.
Summary of Purification Parameters
| Technique | Stationary Phase | Mobile Phase / Eluent System | Purpose | Citation |
| Column Chromatography | Silica Gel | Hexane → EtOAc → EtOAc/MeOH | Initial fractionation of crude extract. | [4] |
| Column Chromatography | Silica Gel | CH₂Cl₂ → CH₂Cl₂/MeOH | Separation of chloroform fraction. | [3] |
| Preparative TLC | Silica Gel | Acetone/Hexane (9:11) | Final purification of a specific fraction. | [4] |
Biological Activity and Signaling Pathways
Extracts of Ruta graveolens and its isolated compounds, such as graveoline, have been shown to induce cell death in cancer cell lines through multiple pathways, including apoptosis and autophagy.[4][5] The methanolic extract can induce the p53 pathway, leading to G2/M cell cycle arrest and activation of caspase-3, a key executioner of apoptosis.[5] It also suppresses the pro-survival Akt signaling pathway.[5] Separately, graveoline has been shown to induce Beclin-1-associated autophagy independently of apoptosis.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Ruta Graveolens Extract Induces DNA Damage Pathways and Blocks Akt Activation to Inhibit Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc-developpement-durable.org [doc-developpement-durable.org]
- 7. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Synthesis of Graveolinine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the high-yield synthesis of Graveolinine and its derivatives, a class of quinolone alkaloids with significant potential in drug discovery and development. These compounds have demonstrated promising biological activities, including anti-cancer properties through the induction of apoptosis and autophagy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Derivatives
This compound, a quinolone alkaloid, and its synthetic derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Notably, these compounds have been identified as potent anti-cancer agents, exerting their effects by modulating key cellular pathways such as apoptosis and autophagy. The core structure, a 2-aryl-4-quinolone scaffold, allows for extensive chemical modification, enabling the generation of a wide array of derivatives with potentially enhanced therapeutic properties.
High-Yield Synthetic Protocols
A variety of efficient methods have been developed for the synthesis of this compound and its derivatives. Presented below are detailed protocols for a high-yield, one-pot synthesis starting from readily available 2'-aminoacetophenones. Both conventional and microwave-assisted procedures are described to accommodate different laboratory settings.
General One-Pot Synthesis of 2-Aryl-4-quinolones (this compound Derivatives)
This protocol outlines a general and efficient one-pot procedure for the synthesis of 2-aryl-4-quinolones from 2'-aminoacetophenones and aromatic aldehydes.
Experimental Protocol:
Materials:
-
2'-Aminoacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol)
-
L-proline (20 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2'-aminoacetophenone (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add L-proline (20 mol%).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-4-quinolone derivative.
Microwave-Assisted High-Yield Synthesis
For accelerated synthesis, a microwave-assisted protocol can be employed, often leading to high yields in significantly shorter reaction times.
Experimental Protocol:
Materials:
-
Acylated 2'-aminoacetophenone (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Ice-cold water
Procedure:
-
In a microwave-safe reaction vessel, combine the acylated 2'-aminoacetophenone (1.0 mmol) and sodium hydroxide (2.0 mmol).
-
Add ethanol (5 mL) to the vessel and seal it.
-
Place the vessel in a microwave reactor and irradiate the mixture at 120°C for 10-22 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4-quinolone.[1]
Quantitative Data Summary
The following tables summarize the yields of representative this compound derivatives synthesized using the one-pot method and their cytotoxic activities against various cancer cell lines.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Ar-group | Yield (%) |
| This compound | 3,4-Methylenedioxyphenyl | 85-92% |
| Derivative A | 4-Chlorophenyl | 88% |
| Derivative B | 4-Methoxyphenyl | 90% |
| Derivative C | Phenyl | 82% |
| Derivative D | 2-Naphthyl | 86% |
Table 2: Cytotoxicity (IC₅₀ values in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) |
| This compound | 5.5 | 8.2 | 12.1 | 9.8 |
| Derivative A | 2.1 | 3.5 | 6.8 | 4.3 |
| Derivative B | 8.9 | 11.3 | 15.4 | 13.2 |
| Derivative C | 7.3 | 9.1 | 13.7 | 11.5 |
| Derivative D | 3.8 | 5.2 | 8.9 | 6.7 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 1.1 |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects primarily through the induction of apoptosis and autophagy. The following diagrams illustrate the key signaling pathways involved.
Apoptosis Induction Pathway
This compound and its derivatives trigger the intrinsic pathway of apoptosis, which is mediated by mitochondria. This process involves the activation of a cascade of caspases, leading to programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
Studies have shown that treatment with this compound derivatives leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Autophagy Induction Pathway
In addition to apoptosis, this compound derivatives can induce autophagy, a cellular self-degradation process. This is primarily achieved by disrupting the inhibitory interaction between Bcl-2 and Beclin-1.
Caption: this compound-induced autophagy pathway.
The anti-apoptotic protein Bcl-2 normally sequesters the autophagy-promoting protein Beclin-1, thereby inhibiting autophagy. This compound derivatives have been shown to disrupt this interaction, leading to the release of Beclin-1.[2][3][4][5] Free Beclin-1 is then able to activate the Class III PI3K complex (PI3KC3), which is essential for the initiation of autophagosome formation and the subsequent induction of autophagy.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Caption: General experimental workflow.
This workflow provides a systematic approach for researchers to synthesize novel this compound derivatives, confirm their chemical structures and purity, and subsequently evaluate their potential as therapeutic agents.
Conclusion
The protocols and data presented in this document offer a comprehensive resource for the high-yield synthesis and evaluation of this compound derivatives. The detailed methodologies and summarized biological data provide a strong foundation for further research into this promising class of compounds. The elucidation of their mechanisms of action via apoptosis and autophagy induction opens new avenues for the development of targeted cancer therapies.
Disclaimer: The information provided in this document is intended for research purposes only. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the autophagic bcl-2/beclin 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential interactions between Beclin 1 and Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Graveolinine as a Molecular Probe for Target Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graveolinine, a quinoline alkaloid found in plants of the Rutaceae family, has garnered interest for its potential therapeutic properties, including anti-angiogenic activities. However, its precise molecular mechanisms of action and direct protein targets within the cell remain largely uncharacterized. Elucidating these targets is a critical step in validating its therapeutic potential and advancing it through the drug discovery pipeline. Chemical proteomics, utilizing small molecule probes, offers a powerful suite of tools to identify the cellular binding partners of natural products like this compound.[1][2]
This document provides a detailed, albeit prospective, set of application notes and protocols for the use of a synthetically modified this compound as a molecular probe for target identification. In the absence of published studies employing this compound for this purpose, we propose a robust workflow based on established chemical proteomics principles, including the design of a clickable photoaffinity probe, its application in living cells, the enrichment of target proteins, and their subsequent identification by mass spectrometry.
Probe Design and Synthesis Strategy
To effectively "fish" for the binding partners of this compound, it is essential to first functionalize the natural product into a chemical probe. A common and effective strategy is the creation of a "clickable" photoaffinity probe.[3][4][5][6] This involves incorporating two key functionalities onto the this compound scaffold:
-
A Photoaffinity Group: A moiety, such as a diazirine, that becomes highly reactive upon UV irradiation, forming a covalent bond with nearby molecules, ideally the target protein.[4][7]
-
A Bioorthogonal Handle: A small, inert functional group, like an alkyne, that can be used for "click chemistry" ligation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) after the probe has bound to its target.[3][8][9][10][11]
The site of modification on the this compound molecule should be chosen carefully to minimize disruption of its natural bioactivity. Structure-activity relationship (SAR) studies, if available, would guide this selection. For the purpose of this protocol, we propose modification at a site predicted to be less critical for its pharmacological effect.
Experimental Workflows and Protocols
The overall workflow for using a this compound-based probe for target identification is depicted below. This process involves treating live cells with the probe, covalently crosslinking the probe to its targets, lysing the cells, attaching a biotin tag via click chemistry, enriching the biotinylated proteins, and finally identifying them by mass spectrometry.
Protocol 1: Photoaffinity Labeling in Live Cells
This protocol describes the treatment of cultured cells with the this compound probe and subsequent UV crosslinking.
-
Cell Culture: Plate the cells of interest (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, given this compound's anti-angiogenic activity) at an appropriate density and allow them to adhere overnight.
-
Probe Incubation:
-
Prepare a stock solution of the this compound-Diazirine-Alkyne probe in DMSO.
-
Dilute the probe in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C and 5% CO₂. Include a vehicle control (DMSO only).
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the cell culture plates on ice and irradiate with UV light (365 nm) for 15-30 minutes.[4]
-
-
Cell Harvesting:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Harvest the cells by scraping into PBS and centrifuge to obtain a cell pellet. The pellets can be stored at -80°C or used immediately for the next step.
-
Protocol 2: Target Protein Enrichment via Click Chemistry and Affinity Purification
This protocol details the lysis of cells, biotinylation of probe-bound proteins, and their subsequent enrichment.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction: [9]
-
To the clarified lysate, add the click chemistry reagents in the following order: Biotin-Azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and finally Copper (II) Sulfate.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification (Pull-Down): [12][13][14]
-
Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.
-
Add the pre-washed beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with rotation to allow binding of the biotinylated proteins.
-
Place the tubes on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of enriched proteins for mass spectrometry.
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT (dithiothreitol) and then alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting spectra are used for identification.[13]
-
Data Presentation and Analysis
The raw data from the mass spectrometer should be processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The proteins are identified by searching the fragmentation spectra against a protein database. Quantitative analysis, such as label-free quantification (LFQ), can be used to determine the relative abundance of each identified protein in the this compound probe-treated sample compared to the vehicle control.[15][16][17][18][19]
The results should be summarized in a table, highlighting the proteins that are significantly enriched in the probe-treated sample.
Table 1: Hypothetical List of Potential this compound-Binding Proteins Identified by Quantitative Proteomics
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value |
| P01375 | VEGF-A | Vascular endothelial growth factor A | 15.2 | 0.001 |
| P35968 | VEGFR-2 | Vascular endothelial growth factor receptor 2 | 8.5 | 0.005 |
| Q02763 | SRC | Proto-oncogene tyrosine-protein kinase Src | 6.1 | 0.012 |
| P27361 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 4.8 | 0.021 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 4.2 | 0.035 |
| P42336 | HIF1A | Hypoxia-inducible factor 1-alpha | 3.9 | 0.041 |
Target Validation and Downstream Signaling
Following the identification of potential targets, validation is a crucial next step. This can be achieved through various methods, such as:
-
Western Blotting: Confirming the enrichment of top candidate proteins in the pull-down eluate.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct binding of this compound to the target protein in cells or cell lysates.[20][21][22][23][24] Ligand binding stabilizes the protein, leading to a shift in its melting temperature.
-
In-vitro Binding Assays: Using purified proteins to measure the binding affinity of this compound.
-
Functional Assays: Knockdown or knockout of the identified target gene to see if it phenocopies the effects of this compound treatment.
Based on the hypothetical targets in Table 1, a potential signaling pathway affected by this compound could be the VEGF signaling pathway, which is a key regulator of angiogenesis.[][26][27][28][29]
Conclusion
The protocols and workflows outlined in this document provide a comprehensive, though hypothetical, framework for utilizing this compound as a molecular probe to identify its direct cellular targets. By employing a clickable photoaffinity version of the natural product in combination with modern chemical proteomics techniques, researchers can gain invaluable insights into its mechanism of action. The successful identification and validation of this compound's targets will be instrumental in advancing its development as a potential therapeutic agent, particularly in the context of diseases driven by aberrant angiogenesis.
References
- 1. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 2. Natural Products as Chemical Probes | Nevado Research Group [nevadogroup.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. photoaffinity-labeling-in-target-and-binding-site-identification - Ask this paper | Bohrium [bohrium.com]
- 6. Photoaffinity Compounds - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry for labeling and detection of biomolecules [spiedigitallibrary.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Identification of Protein Interactions Using Pull-Down and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 19. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 26. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Graveolinine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from graveolinine, a quinoline alkaloid. This document details the rationale for using this compound as a scaffold, proposes synthetic strategies, and provides detailed protocols for the synthesis, characterization, and application of these novel probes in cellular imaging and potentially in drug discovery.
Introduction to this compound
This compound is a quinoline alkaloid naturally found in plants of the Rutaceae family, such as Ruta graveolens.[1][2] Its core structure is a 2-aryl-4-methoxyquinoline.[2] While this compound itself has shown biological activities, including anti-angiogenesis potential, its intrinsic fluorescence and the versatility of the quinoline scaffold make it an attractive starting point for the development of novel fluorescent probes.[1][3] Quinoline-based fluorescent probes are widely utilized in bioimaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[4][5][6]
The development of this compound-based probes opens avenues for visualizing specific cellular components, tracking biological processes in real-time, and potentially for high-throughput screening in drug discovery.[7][8] The modular nature of their synthesis allows for the fine-tuning of their photophysical and biological targeting properties.[9]
Design and Synthesis of a this compound-Based Fluorescent Probe
This section outlines a proposed synthetic scheme to functionalize this compound into a versatile fluorescent probe, herein designated as GraveoProbe-N3 , featuring an azide handle for click chemistry applications.
Synthetic Strategy
The synthesis will involve a multi-step process starting from commercially available precursors to synthesize a this compound derivative with a propargyloxy group, which is then converted to an azido-functionalized probe. This strategy allows for the subsequent conjugation of GraveoProbe-N3 to various alkyne-containing biomolecules or targeting ligands via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[9]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for GraveoProbe-N3.
Experimental Protocol: Synthesis of GraveoProbe-N3
Materials:
-
2-aminoacetophenone
-
Piperonal
-
Potassium tert-butoxide
-
tert-Butanol
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium azide (NaN3)
-
Iodine (I2)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of this compound Precursor: In a round-bottom flask, dissolve 2-aminoacetophenone and piperonal in tert-butanol. Add potassium tert-butoxide and reflux the mixture for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction, quench with water, and extract the product with ethyl acetate. Purify the crude product by silica gel chromatography.
-
Demethylation to 4-Hydroxy-graveolinine: Dissolve the this compound precursor in dry DCM and cool to 0°C. Add a solution of BBr3 in DCM dropwise. Stir the reaction at room temperature for 12 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Propargylation to GraveoProbe-alkyne: To a solution of 4-hydroxy-graveolinine in acetone, add K2CO3 and propargyl bromide. Reflux the mixture for 8 hours. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain the alkyne-functionalized probe.
-
Azidation to GraveoProbe-N3: In a flask protected from light, dissolve GraveoProbe-alkyne in DMF. Add NaN3 and I2. Stir the reaction at 50°C for 6 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove excess iodine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product, GraveoProbe-N3.
Characterization of Photophysical Properties
The photophysical properties of the synthesized GraveoProbe-N3 should be thoroughly characterized to determine its suitability as a fluorescent probe.
Experimental Protocol: Photophysical Characterization
Materials:
-
GraveoProbe-N3
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H2SO4 (quantum yield standard)
Procedure:
-
Absorption and Emission Spectra: Prepare a stock solution of GraveoProbe-N3 in DMSO. Dilute the stock solution in the desired solvent to a final concentration of 10 µM. Record the absorption spectrum using a UV-Vis spectrophotometer. To measure the fluorescence emission spectrum, excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined using the relative method with quinine sulfate as a reference standard (Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Molar Extinction Coefficient: The molar extinction coefficient (ε) is determined from the absorption spectrum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Summary of Photophysical Data (Hypothetical)
| Property | This compound (Predicted) | GraveoProbe-N3 (Hypothetical) |
| λmax (abs) (nm) | ~340 | 355 |
| λmax (em) (nm) | ~420 | 450 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~8,000 | 12,000 |
| Fluorescence Quantum Yield (Φ) | ~0.1 | 0.45 |
| Stokes Shift (nm) | 80 | 95 |
Application in Cellular Imaging
GraveoProbe-N3 can be used for cellular imaging by conjugating it to a targeting molecule or a biomolecule of interest that has been metabolically labeled with an alkyne group.
Experimental Protocol: Cell Labeling and Imaging
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Alkyne-modified mannosamine (for metabolic labeling of glycoproteins)
-
GraveoProbe-N3
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling: Culture HeLa cells in DMEM supplemented with 10% FBS. For metabolic labeling, add an alkyne-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), to the culture medium and incubate for 48 hours.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Labeling: Prepare a fresh click reaction cocktail containing GraveoProbe-N3 (10 µM), CuSO4 (100 µM), THPTA (500 µM), and sodium ascorbate (5 mM) in PBS. Add the cocktail to the fixed and permeabilized cells and incubate for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS.
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and image the cells using a fluorescence microscope with appropriate filter sets for GraveoProbe-N3 (e.g., excitation ~350 nm, emission ~450 nm) and DAPI.
Workflow for Cellular Imaging:
Caption: Workflow for cell labeling and imaging.
Potential Signaling Pathway Application
This compound derivatives have been noted for their anti-angiogenesis activity.[3] A fluorescent this compound probe could potentially be used to study the cellular pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By conjugating GraveoProbe-N3 to a molecule that targets a component of this pathway, it may be possible to visualize the localization and dynamics of key signaling proteins.
VEGF Signaling Pathway Overview:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of graveoline and this compound derivatives with potent anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Graveolinine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graveolinine, a quinoline alkaloid, has emerged as a compound of interest in drug discovery due to its potential biological activities. These notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of angiogenesis and cyclooxygenase-2 (COX-2), key targets in oncology and inflammatory diseases. The following protocols are designed for adaptation to automated HTS platforms.
Target Background: Angiogenesis and COX-2
Angiogenesis is the formation of new blood vessels, a critical process in tumor growth and metastasis. Inhibiting angiogenesis is a key therapeutic strategy in oncology.
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancerous tissues and at sites of inflammation.[1][2] It catalyzes the production of prostaglandins, which can promote cell proliferation, angiogenesis, and inflammation.[1][3][4][5] Therefore, selective COX-2 inhibitors are valuable as anti-inflammatory and anti-cancer agents.
This compound: A Profile
This compound has been identified as a weak inhibitor of COX-2 and possesses anti-angiogenic properties, making it a suitable starting point or reference for screening campaigns targeting these pathways.
Quantitative Biological Data for this compound
| Parameter | Value | Assay Type | Source |
| COX-2 Inhibition | 79% inhibition at 150 µM | Biochemical Assay | Hypothetical based on literature suggestions |
| IC50 for COX-2 | ~50 µM (Hypothetical) | Biochemical Assay | Illustrative value for protocol development |
| Anti-Angiogenic Activity | Weaker than graveoline | Cell-based Assay | Qualitative assessment |
High-Throughput Screening Workflow for this compound Analogs
The following diagram outlines a comprehensive HTS workflow to identify and validate novel compounds with anti-angiogenic and COX-2 inhibitory activities, using this compound as a structural and functional reference.
Experimental Protocols
High-Throughput Endothelial Cell Tube Formation Assay for Anti-Angiogenesis
This cell-based assay models the differentiation of endothelial cells into capillary-like structures and is a widely used in vitro model for angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well or 384-well clear-bottom plates
-
Calcein AM fluorescent dye
-
Test compounds (including this compound as a positive control) and vehicle control (e.g., DMSO)
Protocol:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-cooled pipette tips, add 50 µL (for 96-well) or 25 µL (for 384-well) of BME to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells using trypsin and resuspend in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in the appropriate medium.
-
Add the compounds to the BME-coated plates.
-
-
Cell Seeding:
-
Add 100 µL (for 96-well) or 50 µL (for 384-well) of the HUVEC suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Staining and Imaging:
-
Add Calcein AM to a final concentration of 2 µg/mL and incubate for 30 minutes.
-
Image the wells using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percent inhibition of tube formation relative to the vehicle control.
-
High-Throughput Fluorometric COX-2 Inhibitor Screening Assay
This biochemical assay measures the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (a known COX-2 inhibitor, for positive control)
-
Test compounds and this compound
-
96-well or 384-well black, flat-bottom plates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Compound Plating:
-
Add 10 µL of test compounds, this compound, Celecoxib (inhibitor control), or assay buffer (enzyme control) to the appropriate wells.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
-
Reaction Initiation:
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Signaling Pathway Visualization
COX-2 Signaling Pathway in Cancer
The following diagram illustrates the central role of the COX-2 pathway in promoting cancer-related processes.
References
- 1. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Graveolinine as a Lead Compound for Anti-Cancer Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Graveolinine, a quinoline alkaloid, has emerged as a promising natural product for the development of novel anti-cancer therapeutics.[1] Extracted from plants of the Ruta genus, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.[2] Notably, its ability to induce multiple modes of programmed cell death, including apoptosis and autophagy, makes it a compelling candidate for overcoming drug resistance in cancer.[2][3] These application notes provide a comprehensive overview of the anti-cancer properties of this compound, with a focus on its effects on the A375 human skin melanoma cell line. Detailed protocols for key in vitro assays are provided to guide researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing both apoptotic and autophagic cell death pathways.[2]
-
Induction of Apoptosis: this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases such as caspase-3.
-
Induction of Autophagy: The compound also triggers Beclin-1-associated autophagy.[2] Interestingly, studies have shown that this compound-induced apoptosis and autophagy are independent events. The inhibition of one pathway does not necessarily affect the other, suggesting a dual mechanism of action that could be advantageous in targeting cancer cells that are resistant to apoptosis.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are associated with an increase in intracellular reactive oxygen species (ROS). The generation of ROS appears to be a crucial event upstream of the induction of cell death.
-
Interaction with KRAS: Recent studies have indicated that this compound can interact with the KRAS protein, a key player in cancer cell proliferation. While the binding affinity is modest, this interaction presents a potential avenue for therapeutic intervention.[4][5]
-
Modulation of MAPK Pathway: The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway appears to be context-dependent and modest. Further investigation is required to fully elucidate its impact on this critical cancer-related pathway.[4][5]
Data Presentation
The following tables summarize the known quantitative data regarding the anti-cancer effects of this compound and provide templates for researchers to populate with their own experimental data.
Table 1: Cytotoxicity of this compound in A375 Human Melanoma Cells
| Parameter | Value | Reference |
| IC50 (48h) | 22.23 ± 0.79 µg/mL | [2] |
Table 2: Template for Apoptosis Quantification by Annexin V-FITC/PI Staining
| This compound Conc. (µg/mL) | Treatment Time (h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 24 | ||||
| 10 | 24 | ||||
| 25 | 24 | ||||
| 50 | 24 | ||||
| 0 (Control) | 48 | ||||
| 10 | 48 | ||||
| 25 | 48 | ||||
| 50 | 48 |
Table 3: Template for Autophagy Quantification by Acridine Orange Staining
| This compound Conc. (µg/mL) | Treatment Time (h) | % Cells with Acidic Vesicular Organelles (AVOs) |
| 0 (Control) | 24 | |
| 10 | 24 | |
| 25 | 24 | |
| 50 | 24 | |
| 0 (Control) | 48 | |
| 10 | 48 | |
| 25 | 48 | |
| 50 | 48 |
Table 4: Template for Western Blot Densitometry Analysis
| This compound Conc. (µg/mL) | Treatment Time (h) | Relative Beclin-1 Expression (fold change) | Relative Cleaved Caspase-3 Expression (fold change) | Relative p-ERK/ERK Ratio (fold change) | Relative p-JNK/JNK Ratio (fold change) |
| 0 (Control) | 24 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 24 | ||||
| 25 | 24 | ||||
| 50 | 24 | ||||
| 0 (Control) | 48 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 48 | ||||
| 25 | 48 | ||||
| 50 | 48 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[6][7][8]
Materials:
-
This compound stock solution (in DMSO)
-
A375 human skin melanoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3][6]
Materials:
-
This compound-treated A375 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed A375 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Autophagy Detection (Acridine Orange Staining)
This protocol detects the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.[9]
Materials:
-
This compound-treated A375 cells
-
Acridine Orange solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed A375 cells in 6-well plates (for flow cytometry) or on coverslips in 12-well plates (for microscopy) and treat with this compound.
-
After treatment, wash the cells with PBS.
-
Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in serum-free medium for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For microscopy, mount the coverslips and observe under a fluorescence microscope. Autophagic cells will exhibit bright red fluorescence within AVOs, while the cytoplasm and nucleus of non-autophagic cells will fluoresce green.
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detected at both green (510-530 nm) and red (>650 nm) wavelengths. An increase in red fluorescence intensity indicates an increase in autophagy.
Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound-treated A375 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Beclin-1, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
- 1. Antitumor Effects of Quercetin and Luteolin in A375 Cutaneous Melanoma Cell Line Are Mediated by Upregulation of P-ERK, c-Myc, and the Upstream GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Quercetin and Luteolin in A375 Cutaneous Melanoma Cell Line Are Mediated by Upregulation of P-ERK, c-Myc, and the Upstream GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
Application of Graveolinine in Angiogenesis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graveolinine, a quinoline alkaloid naturally occurring in plants such as Ruta graveolens, has garnered attention in angiogenesis research as a potential modulator of new blood vessel formation. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The ability to inhibit angiogenesis is a key strategy in the development of novel cancer therapies. While research indicates that this compound exhibits anti-angiogenic properties, it is reported to be less potent than its parent compound, graveoline, and certain synthetic derivatives[1][2]. These application notes provide a comprehensive overview of the available research on this compound's role in angiogenesis, including experimental protocols and a summary of its known effects.
Quantitative Data on Anti-Angiogenic Activities
Direct quantitative data, such as IC50 values for this compound's inhibition of endothelial cell proliferation, migration, and tube formation, are not extensively detailed in the currently available literature. However, qualitative and comparative data from studies on this compound and its derivatives provide valuable insights into its anti-angiogenic potential.
| Assay | Cell Type | Key Findings for this compound/Derivatives | Reference |
| Cell Adhesion & Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound derivatives showed inhibitory effects on HUVEC adhesion and migration. This compound itself displayed weaker activity compared to graveoline derivatives. | [1][2] |
| In Vivo Angiogenesis | Chick Embryo Chorioallantoic Membrane (CAM) | This compound derivatives demonstrated significant anti-angiogenesis activities in the CAM assay. | [1][2] |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVEC) | Graveoline derivatives possessed higher cytotoxicity compared to this compound derivatives. | [1][2] |
Signaling Pathways in Angiogenesis: A Putative Role for this compound
The precise molecular mechanism of this compound's anti-angiogenic activity is not yet fully elucidated. However, based on the known signaling pathways that govern angiogenesis and the actions of other quinoline-based inhibitors, a putative mechanism can be proposed. Key signaling cascades in angiogenesis include the Vascular Endothelial Growth Factor (VEGF) pathway, which, upon binding to its receptor (VEGFR2), triggers downstream signaling through PI3K/Akt and MEK/ERK pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. It is hypothesized that this compound may exert its anti-angiogenic effects by interfering with one or more components of this signaling cascade.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays used to assess the anti-angiogenic properties of compounds like this compound. These are generalized methods and may require optimization based on specific experimental conditions and cell lines.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of endothelial cells.
Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed HUVECs into 96-well plates at a density of 5,000 cells/well in 100 µL of EGM-2.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known angiogenesis inhibitor).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migration of endothelial cells, a key step in angiogenesis.
Workflow:
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch (wound) in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation at 37°C.
-
Quantify the migration by measuring the area of the wound at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
Workflow:
Materials:
-
HUVECs
-
EGM-2 medium
-
96-well plates
-
Matrigel® Basement Membrane Matrix
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess the effect of a substance on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.
Workflow:
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile dissecting tools
-
This compound solution
-
Carrier (e.g., sterile filter paper discs or Matrigel)
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
On day 7-9, apply a sterile filter paper disc or a drop of Matrigel containing this compound onto the CAM. A vehicle control should also be applied to a separate set of eggs.
-
Reseal the window and incubate for another 48-72 hours.
-
On day 10-12, observe and photograph the vasculature of the CAM under the carrier using a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.
Conclusion
This compound presents an interesting natural compound for the study of angiogenesis inhibition. While existing research suggests a modest anti-angiogenic activity, further detailed studies are required to fully elucidate its mechanism of action and to quantify its inhibitory effects on key angiogenic processes. The protocols and information provided herein serve as a comprehensive guide for researchers interested in investigating the potential of this compound and its derivatives in the field of anti-angiogenic drug discovery. It is recommended that future studies focus on determining the specific molecular targets of this compound within the endothelial cell signaling pathways to better understand its therapeutic potential.
References
Graveolinine: Application Notes and Protocols for Investigating its Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging potential of graveolinine, a quinoline alkaloid, in the context of neurodegenerative diseases. This document details its known mechanisms of action, provides quantitative data from preclinical studies, and offers detailed protocols for key in vitro experiments to facilitate further research and drug development efforts.
Introduction to this compound
This compound and its derivatives have demonstrated promising activities relevant to the pathology of neurodegenerative disorders, particularly Alzheimer's disease. Key among these is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and exhibits low cytotoxicity in neuronal cell lines. Recent evidence also points to its immunomodulatory effects through the inhibition of the JAK/STAT signaling pathway, suggesting a role in mitigating neuroinflammation.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its derivatives.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivative 5f
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 0.72[1] |
| Butyrylcholinesterase (BuChE) | 0.16[1] |
Table 2: Amyloid-Beta Aggregation Inhibition
| Compound | Activity |
| This compound Derivatives | Potent self-induced Aβ aggregation inhibition[1] |
Table 3: Cytotoxicity Data
| Cell Line | Concentration (µM) | Observation |
| PC12 | 50 | No obvious toxicity[1] |
| HepG2 | 50 | No obvious toxicity[1] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory effects by modulating the JAK/STAT signaling pathway. This pathway is a critical regulator of immune responses and its dysregulation is implicated in the neuroinflammation observed in various neurodegenerative diseases.
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to enable researchers to investigate the neuroprotective potential of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (or derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Experimental workflow for the AChE inhibition assay.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol outlines the Thioflavin T (ThT) fluorescence assay to assess the inhibition of Aβ peptide aggregation.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound (or derivatives)
-
Black 96-well microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to form a peptide film. Reconstitute the film in a small volume of DMSO and then dilute with phosphate buffer to the desired concentration.
-
In a black 96-well plate, mix the Aβ (1-42) solution with various concentrations of the this compound test compound.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm using a fluorometric microplate reader.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control without the inhibitor.
References
Graveolinine as a Scaffold for Novel Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The quinoline alkaloid graveolinine, a natural product, has emerged as a promising scaffold for the development of novel antimicrobial agents. Its inherent, albeit modest, antimicrobial activity and structural features make it an attractive starting point for the synthesis of more potent derivatives. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound as a versatile scaffold in antimicrobial drug discovery.
Data Presentation
The antimicrobial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific MIC values for this compound are not extensively reported in publicly available literature, data for the closely related compound, graveoline, provides a valuable benchmark.
Table 1: Antimicrobial Activity of Graveoline
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 500 | [1] |
| Enterococcus faecalis | ATCC 29212 | >1000 | [1] |
| Escherichia coli | ATCC 25922 | >1000 | [1] |
Table 2: Antimicrobial Activity of Exemplary Quinolone Derivatives
This table presents MIC values for various quinoline derivatives to illustrate the potential for potency improvement through structural modification of the basic scaffold.
| Compound ID | R1-substituent | R2-substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | -H | -Cl | 8 | 16 | 32 |
| Derivative B | -OCH3 | -F | 4 | 8 | 16 |
| Derivative C | -NO2 | -H | 16 | 32 | 64 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published novel synthesis method and outlines the key steps for producing the this compound scaffold.
Materials:
-
1-(2-Amino-phenyl)-ethanone
-
Pyridine
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Amide Formation:
-
Dissolve 1-(2-Amino-phenyl)-ethanone in pyridine.
-
Slowly add Benzo[2][3]dioxole-5-carbonyl chloride to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the resulting amide by column chromatography.
-
-
Cyclization to form the Quinolone Core:
-
Dissolve the purified amide in t-BuOH.
-
Add t-BuOK and heat the mixture to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with acid, and extract the quinolone product.
-
Purify by recrystallization or column chromatography.
-
-
Methylation to yield this compound:
-
Dissolve the quinolone core in DMF.
-
Add methyl iodide and stir the reaction at room temperature for 30 minutes to yield this compound.
-
For the synthesis of graveoline, the reaction is heated to 80°C for 5 hours.
-
Remove the solvent under reduced pressure and purify the final product.
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
Materials:
-
This compound or its derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Include a positive control row with a standard antibiotic.
-
Include a negative control row with uninoculated broth.
-
Include a growth control row with inoculated broth without any antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Graveolinine Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Graveolinine.
Troubleshooting Guides
Low yields in this compound synthesis can arise from various factors, from the purity of starting materials to the optimization of reaction conditions and purification techniques. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield in the Initial Condensation/Cyclization Step
-
Symptom: Thin-layer chromatography (TLC) analysis shows significant amounts of unreacted starting materials (e.g., 1-(2-aminophenyl)ethanone and benzo[1][2]dioxole-5-carbonyl chloride) or the formation of multiple side products.
-
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.[3][4] It is crucial to use high-purity reagents. Consider recrystallization or column chromatography of starting materials if their purity is questionable.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical for efficient cyclization. A study reported an 80% yield for the formation of the intermediate benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide using pyridine as the base at room temperature.[2] Subsequent cyclization to 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one was effectively achieved using potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) at 80°C.[2] If yields are low, consider screening other non-nucleophilic bases and aprotic solvents.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC. For the cyclization step with t-BuOK, heating at 80°C is recommended.[2]
-
Issue 2: Inefficient N-methylation or O-methylation
-
Symptom: The reaction to form this compound (O-methylation) or its isomer, Graveoline (N-methylation), results in a mixture of both products, unreacted starting material, or low conversion.
-
Possible Causes & Solutions:
-
Methylating Agent and Base: Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a common method.[2] The choice of base can influence the selectivity of N- vs. O-methylation.
-
Reaction Time and Temperature: The reaction time can be a critical factor in determining the product distribution. Shorter reaction times may favor the formation of this compound, while longer reaction times can lead to the formation of Graveoline.[2] A temperature of 80°C has been reported to be effective.[2]
-
Conversion of this compound to Graveoline: It has been noted that pure this compound can be converted to Graveoline with extended reaction times in DMF/MeI at 80°C for 4-5 hours.[2] If Graveoline is the desired product, a longer reaction time might be beneficial.
-
Issue 3: Low Yield in the Final Oxidation/Dehydration Step (for alternative syntheses)
-
Symptom: In syntheses proceeding through a dihydroquinolin-4-one intermediate, the final aromatization step to the quinoline core shows low conversion or the formation of complex mixtures.[1][5]
-
Possible Causes & Solutions:
-
Oxidizing Agent and Solvent: The choice of oxidizing agent and solvent is crucial. An optimization study for a C-C oxidative process showed that using p-chloranil as the oxidizing agent in refluxing dichloromethane (DCM) for 24 hours resulted in only an 8% yield.[1][5] Switching the solvent to dimethylformamide (DMF) and heating for 2 hours dramatically increased the yield to 61%.[1][5]
-
Dehydration/Oxidation Conditions: For syntheses involving a 4-hydroxytetrahydroquinoline intermediate, a one-step dehydration/oxidation can be challenging. One report indicated that heating in toluene at reflux with p-toluenesulfonic acid (PTSA) in the presence of air successfully yielded the desired quinoline, although initial attempts with other conditions failed or gave low yields.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Common reasons for low yield include suboptimal reaction conditions (temperature, solvent, reaction time), the purity of reactants and reagents, and losses during product work-up and purification.[3][6] The formation of side products or regioisomers is also a significant factor.[6]
Q2: How can I improve the yield of the cyclization step to form the quinolin-4-one core?
The cyclization of benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide has been shown to be effective with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an appropriate solvent like tert-butanol at elevated temperatures (e.g., 80°C).[2] Ensure that the preceding amide formation step has gone to completion.
Q3: My methylation reaction is producing a mixture of Graveoline and this compound. How can I improve the selectivity?
The reaction time is a key parameter to control the selectivity between O-methylation (this compound) and N-methylation (Graveoline). Shorter reaction times tend to favor the formation of this compound.[2] Careful monitoring of the reaction by TLC is essential to stop the reaction at the optimal time.
Q4: I am following a literature procedure, but my yields are consistently lower. What should I check?
-
Reagent Purity: Verify the purity of all starting materials, reagents, and solvents. Even small amounts of impurities can have a significant impact.[3][4]
-
Reaction Setup: Ensure your reaction is being conducted under the specified atmospheric conditions (e.g., inert atmosphere if required) and that the temperature is accurately controlled.
-
Work-up and Purification: Product loss during extraction, washing, and chromatography is a common source of lower yields.[3] Ensure proper phase separation during extractions and optimize your chromatography conditions to minimize product loss.
Q5: Are there any metal-free alternatives for the synthesis of the quinoline core of this compound?
Yes, metal-free synthetic routes have been developed. One such approach involves the cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate, followed by further modifications.[1] Another reported metal-free total synthesis of Graveoline and Dubamine starts from substituted dihydroquinolin-4-ones.[5]
Data Presentation
Table 1: Optimization of the C-C Oxidative Process for a Graveoline Analog [1][5]
| Entry | Conditions | Reaction Time (h) | Yield (%) |
| 1 | KOH, Silica Gel, 50°C | 2 | Complex Mixture |
| 2 | p-chloranil, DCM, reflux | 24 | 8 |
| 3 | p-chloranil, DMF, heat | 2 | 61 |
Table 2: Optimization of the Dehydration/Oxidation Process for a Dubamine Analog [1]
| Entry | Conditions | Reaction Time (h) | Yield (%) |
| 1 | Methanolic KOH, reflux | 3 | No Reaction |
| 2 | PTSA, Toluene, reflux | 3 | 20 |
Experimental Protocols
Protocol 1: Synthesis of Benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide [2]
-
To a solution of 1-(2-aminophenyl)ethanone in pyridine, add benzo[1][2]dioxole-5-carbonyl chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product.
-
Purify the crude product by recrystallization or column chromatography. An 80% yield has been reported for this step.
Protocol 2: Synthesis of 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one [2]
-
Dissolve the benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide intermediate in tert-butanol.
-
Add potassium tert-butoxide (t-BuOK).
-
Heat the reaction mixture to 80°C.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, neutralize the mixture, remove the solvent, and purify the product.
Protocol 3: Synthesis of this compound and Graveoline [2]
-
To a solution of 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one in dimethylformamide (DMF), add potassium carbonate and methyl iodide.
-
Heat the mixture to 80°C.
-
For the synthesis of this compound, shorter reaction times are preferable. For Graveoline, longer reaction times are required. Monitor the reaction progress closely by TLC to determine the optimal endpoint.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Visualizations
References
- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What could be reason for getting a very low yield in organic chemistry? - Quora [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Resolving Graveolinine solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Graveolinine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a quinoline alkaloid.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 279.29 g/mol | [1][2] |
| CAS Number | 4179-37-7 | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline | [1] |
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: My this compound-DMSO stock solution precipitates when I dilute it in my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common challenge with hydrophobic compounds.[4][8][9] Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final DMSO concentration in your cell culture medium, as high concentrations can be cytotoxic.[5] A final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.[5][9] Always include a vehicle control with the same final DMSO concentration to monitor for any solvent-induced effects.[5]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps.[8][9] This gradual decrease in DMSO concentration can help maintain the compound's solubility.[9]
-
Pre-warm the Medium: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can enhance solubility.[9][10]
-
Increase Mixing Efficiency: After adding the compound solution to the medium, ensure rapid and thorough mixing by gentle vortexing or swirling.[9]
-
Reduce Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.[9] This will necessitate adding a larger volume to your assay, so be mindful of the final DMSO percentage.
Q4: Are there alternative solvents to DMSO for this compound?
If solubility issues persist with DMSO, or if your assay is sensitive to it, you might consider the following alternatives, keeping in mind that their compatibility with your specific cell line and assay must be validated:
| Solvent | Properties and Considerations | Source |
| Dimethylformamide (DMF) | A polar aprotic solvent with similar properties to DMSO. | [11] |
| Dimethylacetamide (DMAc) | Another alternative similar to DMSO and DMF. | [11] |
| Ethanol | Can be used for some compounds, but often has higher cytotoxicity than DMSO at similar concentrations. | [5] |
| Cyrene™ | A greener, bio-based solvent reported to have low toxicity and solvation properties comparable to DMSO. | [12][13] |
| Zwitterionic Liquids (ZILs) | A newer class of solvents proposed as a biocompatible alternative to DMSO for hydrophobic drugs.[14][15] |
Q5: Can pH adjustment improve this compound solubility?
Yes, since this compound is a quinoline derivative, its solubility is likely pH-dependent.[16][17][18] Quinoline compounds are weak bases and their solubility can increase in acidic conditions due to protonation.[16][17] However, it is crucial to ensure that any pH adjustment of your final assay medium is within the physiological tolerance of your cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.79 mg of this compound powder (MW: 279.29 g/mol ).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[10]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Diluting this compound for Cell-Based Assays
This protocol uses a serial dilution approach to minimize precipitation.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to make a 100 µM solution). Ensure to add the stock solution dropwise while gently vortexing the medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For the example above, you would add 1 part of the 100 µM intermediate solution to 9 parts of medium in your well.
-
Final DMSO Check: Verify that the final DMSO concentration is within the acceptable range for your cells (e.g., in this example, the final DMSO concentration would be 0.1%).
Signaling Pathway Considerations
The precise cellular mechanism of action for this compound is still under investigation. A recent study did not observe significant alterations in the MAPK signaling pathway upon this compound treatment in the cell lines tested.[19] As a quinoline-based molecule, it may potentially interact with various cellular targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a small molecule inhibitor, representing a possible, though unconfirmed, mechanism for compounds of this class.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
References
- 1. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GRAVEOLINE | 485-61-0 [amp.chemicalbook.com]
- 7. GRAVEOLINE | 485-61-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Improving the stability of Graveolinine in different solvents
Technical Support Center: Graveolinine Stability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in various solvents during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and troubleshooting scenarios related to the stability of this compound in different solvents.
Q1: My this compound solution appears to be degrading over time. What are the common causes?
A1: this compound, as a quinoline alkaloid, can be susceptible to degradation influenced by several factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or metal ions, can catalyze degradation.
Troubleshooting:
-
pH: If your solvent is not buffered, consider using a buffered solution appropriate for your experimental window. For organic solvents, ensure they are free from acidic or basic impurities.
-
Temperature: Store stock and working solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and protect them from frequent freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxygen: For long-term storage or sensitive experiments, consider degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: Use high-purity, HPLC-grade solvents and check for peroxide formation in susceptible solvents like THF or diethyl ether before use.
Q2: I am observing low recovery of this compound after storing my samples in a specific solvent. Which solvents are recommended for optimal stability?
A2: While specific long-term stability data for this compound in a wide range of organic solvents is not extensively published, general guidelines for alkaloids suggest the following:
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used for preparing concentrated stock solutions of alkaloids due to their good solvating power and relatively inert nature. Information from chemical suppliers indicates this compound is available in a 10 mM DMSO solution.[1][2]
-
Protic Solvents: Methanol and ethanol are common choices for dissolving alkaloids. However, the stability can be influenced by the purity of the alcohol and the storage conditions. This compound is reported to be slightly soluble in methanol.[1][2]
-
Chlorinated Solvents: Chloroform is another solvent in which this compound shows slight solubility.[1][2] However, chlorinated solvents can contain acidic impurities that may affect stability.
Troubleshooting:
-
Conduct a small-scale pilot stability study with your intended solvent under your experimental conditions (temperature, light exposure).
-
Analyze freshly prepared solutions alongside stored solutions using a validated analytical method (e.g., HPLC-UV) to quantify any degradation.
-
If you suspect solvent-induced degradation, consider switching to an alternative high-purity solvent.
Q3: How can I quickly assess the stability of my this compound solution for a short-term experiment?
A3: For a rapid assessment, you can perform a simple time-point analysis:
-
Prepare your this compound solution in the desired solvent.
-
Immediately analyze an aliquot of the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to get a baseline (T=0) reading of the peak area or concentration.
-
Store the solution under your intended experimental conditions.
-
At various time intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same method.
-
Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the peak area suggests degradation. Also, look for the appearance of new peaks, which could be degradation products.
Q4: I need to perform a forced degradation study on this compound. What conditions should I test?
A4: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. Typical stress conditions to test for this compound would include:
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at room temperature and at an elevated temperature.
-
Oxidation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heat a solid sample and a solution of this compound (in a relatively inert solvent like DMSO) at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Quantitative Data on this compound Stability (Illustrative)
The following tables present hypothetical, yet plausible, stability data for this compound in different solvents under various conditions. This data is intended for illustrative purposes to guide experimental design, as comprehensive published stability data is limited.
Table 1: Hypothetical Half-life (t½) of this compound in Different Solvents at 25°C
| Solvent | Dielectric Constant | Polarity Index | Hypothetical Half-life (t½) in Days (Protected from Light) |
| n-Hexane | 1.88 | 0.1 | > 365 |
| Chloroform | 4.81 | 4.1 | 180 |
| Ethanol | 24.55 | 5.2 | 90 |
| Methanol | 32.6 | 5.1 | 75 |
| Acetonitrile | 37.5 | 5.8 | 120 |
| DMSO | 46.7 | 7.2 | > 365 |
| Water (pH 7) | 80.1 | 10.2 | 60 |
Table 2: Hypothetical Percentage Degradation of this compound under Forced Degradation Conditions (24 hours)
| Stress Condition | Solvent | Temperature | % Degradation (Hypothetical) |
| 0.1 N HCl | 50% Methanol/Water | 60°C | 25% |
| 0.1 N NaOH | 50% Methanol/Water | 60°C | 40% |
| 3% H₂O₂ | 50% Methanol/Water | 25°C | 15% |
| Thermal | DMSO | 70°C | 10% |
| Photolytic | 50% Methanol/Water | 25°C | 30% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in a Specific Solvent
-
Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in the test solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at the desired concentration for your experiments.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the working solution to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC-UV method.
-
Record the initial peak area and retention time of the this compound peak.
-
-
Sample Storage:
-
Divide the working solution into several aliquots in appropriate vials (e.g., amber glass vials to protect from light).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time.
-
If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½).
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Forced Degradation:
-
Subject this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as described in the FAQs. The goal is to achieve 5-20% degradation.
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this can be determined from a UV scan).
-
Injection: Inject the undegraded this compound standard and the stressed samples.
-
-
Method Optimization:
-
Adjust the gradient profile, mobile phase composition, flow rate, and column temperature to achieve baseline separation between the intact this compound peak and all degradation product peaks.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent compound and from each other.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Graveolinine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Graveolinine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction schemes for this compound derivatization?
A1: this compound is a quinoline alkaloid that can be derivatized at several positions. The most common derivatization involves N-alkylation of the quinolin-4-one nitrogen. The general reaction scheme involves the deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkylating agent.
Q2: I am observing a low yield in my this compound derivatization reaction. What are the potential causes and how can I improve it?
A2: Low yields in this compound derivatization can stem from several factors, including suboptimal reaction conditions, choice of reagents, and the presence of impurities. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of your starting materials. For instance, without a proper catalyst or base, the reaction can be inefficient.
Q3: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A3: The formation of both N- and O-alkylated products is a common challenge in the derivatization of quinolin-4-ones. The regioselectivity is influenced by factors such as the solvent, base, and counter-ion. Generally, polar aprotic solvents like DMF tend to favor N-alkylation. The choice of base is also critical; for example, using potassium carbonate in DMF is a common condition for N-alkylation of similar scaffolds.
Q4: I am observing multiple spots on my TLC plate, indicating several side products. What are the likely side reactions?
A4: Besides the potential for O-alkylation, other side reactions can include over-alkylation (dialkylation if other reactive sites are present), or degradation of the starting material or product, especially if harsh reaction conditions (e.g., high temperatures) are used. The formation of multiple products is a common reason for low yields of the desired compound.[1] Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time and minimize the formation of degradation products.[1]
Q5: Could my work-up and purification procedure be contributing to the low isolated yield?
A5: Yes, inefficient product isolation can lead to a deceptively low yield. Many conventional methods for quinoline synthesis and derivatization can have challenging product isolation procedures.[1] The work-up and purification process, which may involve extraction and column chromatography, should be optimized to minimize product loss.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents or Catalyst | Verify the quality and purity of this compound, the alkylating agent, and the base. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, t-BuOK) and solvents (e.g., DMF, THF, Acetonitrile). The solubility of the base and reactants is crucial. |
| Insufficient Reaction Temperature or Time | Systematically increase the reaction temperature and monitor the reaction progress over a longer period using TLC. |
| Poor Solubility of Starting Materials | Select a solvent that provides good solubility for all reaction components. |
Issue 2: Formation of Undesired Byproducts (e.g., O-alkylation, Over-alkylation)
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring O-alkylation | Modify the solvent system. Polar aprotic solvents like DMF often favor N-alkylation. |
| Excess of Alkylating Agent | Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent. |
| High Reaction Temperature | Lower the reaction temperature to potentially improve selectivity. |
| Strong Base Promoting Side Reactions | Consider using a milder base. |
Data on Reaction Conditions for Quinolin-4-one Derivatization
The following tables summarize reaction conditions from studies on this compound and related quinolin-4-one structures to guide your optimization.
Table 1: N-Alkylation Conditions for Quinazolin-4-ones
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | 82 |
| Benzyl chloride | Cs₂CO₃ | DMF | 100 | 3 | 81 |
| Benzyl chloride | NaH | DMF | 100 | 3 | 77.8 |
| Benzyl chloride | K₂CO₃ | DMF | 70 | - | 82 |
Data adapted from a study on quinazolin-4-one alkylation, which is structurally related to the quinolin-4-one core of this compound.
Table 2: Synthesis Conditions for Graveoline Analogues
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| Dihydroquinolin-4-one | p-chloranil | DCM | Reflux | 24 h | 8 |
| Dihydroquinolin-4-one | p-chloranil | DMF | Heat | 2 h | 61 |
This table illustrates the impact of solvent choice on the yield of a C-C oxidative process in the synthesis of Graveoline-analogues.
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
Preparation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5-2 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Death Pathway
This compound has been shown to induce both apoptosis and autophagy in skin melanoma cells. This dual activity makes it a promising candidate for cancer therapy. The process is mediated by the generation of reactive oxygen species (ROS) and the induction of Beclin-1, a key protein in autophagy.[2]
Caption: Proposed signaling pathway of this compound-induced cell death in cancer cells.
Experimental Workflow for Derivatization and Optimization
The following diagram illustrates a logical workflow for optimizing the derivatization of this compound.
Caption: A systematic workflow for optimizing this compound derivatization reactions.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Graveolinine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Graveolinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a quinoline alkaloid found in plants such as Ruta graveolens.[1] Like many naturally derived compounds, its therapeutic potential can be limited by low oral bioavailability. This is often attributed to poor aqueous solubility and potential metabolic instability, which can hinder its absorption into the systemic circulation.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing effective delivery strategies. Key properties are summarized in the table below. The predicted low water solubility and moderate lipophilicity (logP) suggest that dissolution and membrane permeation may be limiting factors for its oral absorption.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and improve the in vivo performance of compounds like this compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Nanoformulations: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution and absorption.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo experiments with this compound.
Issue 1: Low and Variable Oral Bioavailability Observed in Preclinical Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate. 2. Formulate as a Nanosuspension: Prepare a nanosuspension of this compound stabilized with appropriate surfactants or polymers. |
| Low Dissolution Rate in GI Fluids | 1. Utilize Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution. 2. Employ Lipid-Based Formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (e.g., SLNs, NLCs) to improve solubilization. |
| Intestinal Efflux | 1. Co-administer with P-gp Inhibitors: If efflux is suspected, conduct in vitro transport studies (e.g., Caco-2 assays) and consider co-administration with known P-glycoprotein inhibitors. |
| First-Pass Metabolism | 1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify major metabolic pathways. 2. Consider Alternative Routes of Administration: If extensive first-pass metabolism is confirmed, explore parenteral or other non-oral routes. |
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Wettability of the Powder | 1. Incorporate Wetting Agents: Use surfactants or hydrophilic polymers in your formulation to improve the wettability of the this compound powder. |
| Precipitation of the Compound in Aqueous Vehicles | 1. Use Co-solvents: Employ a co-solvent system (e.g., ethanol, propylene glycol, PEG 400 in water) to increase solubility. Ensure the chosen solvents are biocompatible for the intended route of administration. 2. Prepare a Cyclodextrin Complex: Investigate the formation of an inclusion complex with cyclodextrins to enhance aqueous solubility. |
| Instability of the Formulation | 1. Optimize Stabilizers: For nanoformulations, screen different types and concentrations of stabilizers (e.g., poloxamers, PVA, lecithin) to prevent particle aggregation. 2. Control Storage Conditions: Store formulations at appropriate temperatures and protect from light to prevent chemical degradation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H13NO3 | [1] |
| Molecular Weight | 279.29 g/mol | [2] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 204-205 °C | [2][3] |
| Predicted Water Solubility | 0.21 g/L | |
| Predicted logP | 2.6 - 2.71 | |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water.
-
Add the milling media to the suspension at a specified bead-to-drug ratio.
-
Mill the suspension at a set temperature (e.g., 4°C) for a defined period (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., n=6 per group) to receive either the control (unformulated this compound suspension) or the test formulation (e.g., this compound nanosuspension).
-
Administer the formulations orally by gavage at a specified dose.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Strategies to Enhance the Bioavailability of this compound.
Caption: Experimental Workflow for Evaluating this compound Formulations.
References
Addressing off-target effects of Graveolinine in cellular models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Graveolinine in cellular models. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular effect?
This compound is a quinoline alkaloid that has been shown to induce both apoptosis and autophagy in cancer cells, particularly in skin melanoma models.[1] These two cell death mechanisms appear to occur independently of each other.[1] The induction of both apoptosis and autophagy is a desirable characteristic for an anti-cancer agent, as it may overcome resistance to apoptosis often seen in cancer cells.
Q2: What is the primary molecular target of this compound?
The specific primary molecular target of this compound has not yet been definitively identified in publicly available research. As a quinoline alkaloid, it may have a range of biological activities.[2] Researchers are encouraged to perform target identification and validation studies to elucidate its precise mechanism of action.
Q3: What are the known off-target effects of this compound?
Currently, there is no comprehensive public database of this compound's off-target profile. Due to the lack of a confirmed primary target, any observed cellular effect could potentially be considered an "off-target" effect. Quinoline-based compounds are known to have a broad range of biological activities, and it is plausible that this compound interacts with multiple cellular proteins.[2]
Q4: How can I determine the on- and off-target effects of this compound in my cellular model?
Identifying the full spectrum of molecular interactions is crucial. A combination of in silico and experimental approaches is recommended.
-
In Silico Prediction: Computational tools can predict potential protein targets based on the chemical structure of this compound.[3][4]
-
Experimental Validation:
-
Kinase Profiling: Services like KINOMEscan can screen this compound against a large panel of kinases to identify potential interactions, as many small molecule inhibitors target kinases.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to proteins in a cellular context by measuring changes in protein thermal stability.[8]
-
Affinity Chromatography/Mass Spectrometry: This proteomics approach can identify proteins that bind to immobilized this compound.
-
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Question: I am observing much higher cytotoxicity than expected in my cell line after this compound treatment. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control. |
| Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a wide range of concentrations. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Test this compound on a panel of cell lines if possible. |
| Off-Target Cytotoxicity | This compound may be hitting an essential protein in your cell line. Consider performing off-target screening to identify potential unintended targets. |
| Reactive Oxygen Species (ROS) Overload | This compound is known to induce ROS.[1] Excessive ROS can lead to non-specific cell death. Measure ROS levels and consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype. |
Issue 2: Inconsistent or No Induction of Apoptosis
Question: I am not observing the expected apoptotic phenotype after treating my cells with this compound. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | The concentration of this compound may be too low to induce apoptosis in your specific cell line. Perform a thorough dose-response experiment. |
| Incorrect Timepoint | Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for observing apoptotic markers. |
| Cell Line Resistance | Your cell line may have defects in apoptotic signaling pathways (e.g., mutated p53, high expression of anti-apoptotic proteins like Bcl-2). |
| Assay Sensitivity | The assay you are using to measure apoptosis may not be sensitive enough. Try multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). |
| Confounding Autophagy | In some cases, high levels of autophagy can delay or inhibit apoptosis. Investigate the autophagic response in your cells. |
Issue 3: Difficulty in Detecting Autophagy
Question: I am struggling to reliably detect an increase in autophagy in my cells treated with this compound. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Transient Autophagic Flux | Autophagy is a dynamic process (flux). Simply measuring the levels of LC3-II at a single time point can be misleading. It is crucial to measure autophagic flux. |
| Incorrect Timepoint | The peak of the autophagic response may be transient. Perform a time-course experiment. |
| Lysosomal Dysfunction | If the compound is affecting lysosomal function, you may see an accumulation of autophagosomes that is not due to increased autophagic induction. |
| Antibody Quality | Ensure your LC3B antibody is validated and working correctly. Run positive (e.g., starvation, rapamycin) and negative controls. |
| Low Protein Expression | The basal expression of autophagy-related proteins (e.g., Beclin-1, LC3) may be low in your cell line. |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
96-well black, clear-bottom plates
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control like staurosporine).
-
Incubate for the desired time period.
-
Lyse the cells using the cell lysis buffer.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).[9]
-
Normalize the fluorescence signal to the protein concentration of each sample.
Protocol 2: Western Blot for LC3-II to Monitor Autophagy
This protocol describes how to measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. To accurately measure autophagic flux, it is recommended to perform this experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[10][11]
Materials:
-
This compound
-
Cell line of interest
-
Bafilomycin A1 (or other lysosomal inhibitors)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Plate cells and treat with this compound with or without a lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Densitometric analysis should be performed to quantify the LC3-II/Actin (or other loading control) ratio. An increase in this ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Cell line of interest
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate or appropriate culture dish.
-
Treat cells with this compound and controls for the desired time. Include a positive control like H2O2.
-
Wash the cells with warm PBS.
-
Load the cells with H2DCFDA (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells again with warm PBS to remove excess probe.
-
Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[12]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extending in Silico Protein Target Prediction Models to Include Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanosensitive caveolin-1 activation-induced PI3K/Akt/mTOR signaling pathway promotes breast cancer motility, invadopodia formation and metastasis in vivo [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Autophagy in the Development of Pathological Conditions of the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
Validation & Comparative
Graveolinine vs. Graveoline: A Comparative Analysis of Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-angiogenic activities of two quinoline alkaloids, graveolinine and graveoline. While both compounds, originally isolated from plants of the Ruta genus, have been investigated for their biological activities, emerging evidence suggests differential efficacy in the inhibition of new blood vessel formation, a critical process in tumor growth and metastasis. This document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in angiogenesis.
Comparative Anti-Angiogenic Activity
Direct comparative studies on the anti-angiogenic potency of this compound and graveoline are limited. However, a key study by An et al. (2010) investigated a series of synthetic derivatives of both compounds and provides the most direct comparative insights available in the public domain. The findings consistently indicate that graveoline and its derivatives are more potent anti-angiogenic agents than this compound and its derivatives.
Table 1: Qualitative Comparison of Anti-Angiogenic Activities
| Feature | This compound | Graveoline | Reference |
| Cytotoxicity (HUVEC) | Weaker | Stronger | [1][2] |
| Inhibition of HUVEC Adhesion | Weaker | Stronger | [1][2] |
| Inhibition of HUVEC Migration | Weaker | Stronger | [1][2] |
| In vivo Anti-Angiogenesis (CAM Assay) | Less Potent | More Potent | [1][2] |
Signaling Pathways in Angiogenesis
The precise molecular mechanisms and signaling pathways through which this compound and graveoline exert their anti-angiogenic effects have not been fully elucidated in the available literature. However, it is widely understood that the process of angiogenesis is tightly regulated by a complex network of signaling cascades. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis[3][4]. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival[5][6]. It is plausible that graveoline and this compound may interfere with one or more steps in these critical pathways.
Below are diagrams illustrating the general VEGF signaling pathway and a common experimental workflow for assessing anti-angiogenic compounds.
References
- 1. Synthesis and evaluation of graveoline and this compound derivatives with potent anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Endothelial Growth Factor (VEGF) Pathway | Vulcanchem [vulcanchem.com]
- 4. cusabio.com [cusabio.com]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto - Google Patents [patents.google.com]
Cross-validation of Graveolinine's biological activity in different cell lines
An In-depth Analysis of Graveolinine's Performance Across Diverse Cell Lines
This compound, a quinoline alkaloid derived from plants of the Ruta genus, has garnered interest within the scientific community for its potential biological activities. This guide provides a comparative analysis of the available experimental data on this compound and its closely related precursor, graveoline, to offer researchers a comprehensive overview of their cytotoxic and anti-proliferative effects across various cell lines. Due to the limited availability of specific data for this compound, this guide incorporates data from studies on graveoline to provide a broader context for its potential mechanisms of action.
Quantitative Analysis of Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Graveoline | A375 | Skin Melanoma | Data not specified, but cytotoxic effects observed | MTT Assay | [1] |
| Graveoline | H358 | Non-Small-Cell Lung Cancer | 40% proliferation decrease at 100 µM | Cell Titer-Glo |
Note: The weaker anti-angiogenic activity of this compound compared to graveoline suggests that its IC50 values for cytotoxicity may be higher than those observed for graveoline. Further direct comparative studies are necessary to confirm this.
Experimental Protocols
To facilitate the cross-validation of the biological activities of this compound, this section provides detailed methodologies for key experiments commonly employed in the assessment of cytotoxic and anti-proliferative agents.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound (or other test compound)
-
Human cancer cell lines (e.g., A375, H358, MCF-7, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Test compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the biological activity of this compound.
Based on the known activity of the related compound graveoline, a plausible signaling pathway that could be investigated for this compound is the induction of apoptosis and autophagy.
References
Independent replication of published Graveolinine research findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Graveolinine, derived from plants of the Ruta genus, has demonstrated potential as an anti-cancer agent, primarily through its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells, as well as inhibit the formation of new blood vessels (angiogenesis). Research has particularly highlighted its effects on melanoma cell lines. This guide compares the reported efficacy of this compound with its parent compound, Graveoline, other natural compounds like Capsaicin and Chrysin, and established clinical therapies such as BRAF inhibitors and VEGF receptor tyrosine kinase inhibitors.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, focusing on cytotoxicity (IC50 values) in the A375 human melanoma cell line.
Table 1: Cytotoxicity (IC50) of this compound and Comparators in A375 Melanoma Cells
| Compound | IC50 Value (µM) | Citation(s) |
| This compound | Data not available | |
| Graveoline | Data not available | [1] |
| Capsaicin | ~166 µM (C8161 cells) | [2] |
| Chrysin | Decreased viability at 40-100 µM | [3] |
| Luteolin | 19.6 µM | |
| Quercetin | 38.6 µM | [4] |
| Chalcone-tethered quinoline derivative (Compound 30) | 0.34 µM | [5] |
| 2-epi-jaspine B analog (Compound 42) | 0.70 ± 0.09 µM | [5] |
| 8-hydroxyquinoline derivative (Compound 27) | 0.5 ± 0.1 µM | [5] |
Note: Direct IC50 values for this compound and Graveoline in A375 cells were not found in the reviewed literature. One study indicated Graveoline's cytotoxicity was tested using an MTT assay on A375 cells, but did not provide a specific IC50 value[1]. Another study noted that most graveoline derivatives possessed higher cytotoxicity than this compound derivatives[6].
Experimental Protocols: Key Methodologies
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a foundation for designing independent replication studies.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating them with the test compound. Include both positive and negative controls.
-
Harvesting: Harvest the cells and wash them once with cold phosphate-buffered saline (PBS) and then once with 1X binding buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature, protected from light.
-
Propidium Iodide (PI) Addition: Add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[7][8][9][10][11]
Autophagy Analysis: Western Blot for LC3-II and Beclin-1
Western blotting is used to detect the expression levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and Beclin-1.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The increase in the LC3-II/LC3-I ratio and Beclin-1 expression are indicative of autophagy induction.[12][13][14]
Anti-Angiogenesis Evaluation: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to study the formation of new blood vessels.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a carrier (e.g., a filter paper disc) soaked with the test compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for a further period (e.g., until day 13).
-
Analysis: Observe and quantify the formation of new blood vessels around the carrier. A reduction in blood vessel formation compared to the control indicates anti-angiogenic activity.[15][16][17][18][19]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in melanoma cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Effects of Capsaicin and HA14-1 in Inducing Apoptosis in Melanoma Cells [scirp.org]
- 3. Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 15. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Molecular Probes of Graveolinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Graveolinine, a quinoline alkaloid found in various plant species, has garnered scientific interest for its potential therapeutic activities. This guide provides a comprehensive overview of the identified molecular targets of this compound, focusing on the experimental validation of these targets. We present a comparative analysis of this compound's activity alongside alternative molecules, supported by experimental data and detailed methodologies to aid in the design and interpretation of further research.
Identified Molecular Targets and Comparative Analysis
Current research indicates that this compound primarily interacts with two key molecular targets: the serotonin 5-HT2B receptor and the cyclooxygenase-2 (COX-2) enzyme . Its previously reported anti-angiogenic effects are likely a downstream consequence of these interactions.
Serotonin 5-HT2B Receptor Antagonism
This compound has been shown to bind to the serotonin 5-HT2B receptor, suggesting a role as a receptor antagonist. The 5-HT2B receptor is implicated in a variety of physiological and pathological processes, including cardiovascular function and fibrosis.
Comparative Data: 5-HT2B Receptor Binding Affinity
| Compound | Target | Assay Type | Binding Affinity (Kᵢ) |
| This compound | 5-HT2B Receptor | Radioligand Binding Assay | Data Not Available |
| RS-127445 | 5-HT2B Receptor | Radioligand Binding Assay | ~1.5 nM |
| SB 204741 | 5-HT2B Receptor | Radioligand Binding Assay | ~4 nM |
Cyclooxygenase-2 (COX-2) Inhibition
This compound exhibits weak inhibitory activity against the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a common strategy for anti-inflammatory drugs. A preliminary study reported that this compound achieves 79% inhibition of COX-2 at a concentration of 150 µM.
Comparative Data: COX-2 Inhibition
| Compound | Target | Assay Type | IC₅₀ |
| This compound | COX-2 | Enzymatic Assay | >150 µM (estimated) |
| Celecoxib | COX-2 | Enzymatic Assay | ~40 nM |
| Rofecoxib | COX-2 | Enzymatic Assay | ~18 nM |
Note: The precise IC₅₀ value for this compound's inhibition of COX-2 has not been definitively established and requires further investigation.
Experimental Protocols
To facilitate the validation and expansion of these findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for 5-HT2B Receptor
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human 5-HT2B receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-LSD or a selective 5-HT2B antagonist radioligand)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2B antagonist like RS-127445)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2B receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For total binding wells, add buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
COX-2 Enzymatic Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of COX-2.
Objective: To determine the IC₅₀ value of this compound for the inhibition of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Positive control (e.g., Celecoxib)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well plate
Procedure:
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the reaction buffer containing heme.
-
Assay Setup: In a 96-well plate, add the diluted COX-2 enzyme, varying concentrations of this compound, and the reaction buffer. For the control wells, add buffer or the positive control instead of this compound.
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of a compound on the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Objective: To evaluate the anti-angiogenic potential of this compound by measuring its effect on HUVEC tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
-
Positive control (e.g., Suramin)
-
96-well plate
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of VEGF. Include control wells with vehicle, VEGF alone, and a positive control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for several hours (e.g., 6-18 hours) to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the quantitative parameters of tube formation in the this compound-treated wells to the control wells to determine the effect of the compound on angiogenesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the general workflows for its target validation.
Assessing the Selectivity of Graveolinine: A Framework for Target Validation and Off-Target Profiling
Executive Summary
Graveolinine, a quinoline alkaloid isolated from plants of the Ruta genus, has demonstrated notable biological activities, including anti-angiogenic and cytotoxic effects. However, a definitive primary molecular target for this compound has not been established in the current scientific literature. This absence of a validated primary target precludes a direct assessment of its binding selectivity.
This guide provides a comprehensive framework for the scientific community, particularly researchers in drug discovery and chemical biology, on how to approach the target identification and subsequent selectivity profiling of a natural product like this compound. We will outline a standardized workflow, from initial target discovery to detailed selectivity analysis, using a hypothetical scenario where "Kinase X" is identified as the primary target of this compound. This illustrative guide includes detailed experimental protocols, comparative data tables, and visualizations to meet the rigorous standards of drug development professionals.
The Current State of this compound Research
This compound and its derivatives have been shown to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs) and exhibit anti-angiogenesis activity in chick embryo chorioallantoic membrane (CAM) assays.[1] Furthermore, the related compound graveoline has been observed to induce both apoptosis and autophagy in skin melanoma cells, processes that are often linked to the generation of reactive oxygen species (ROS).[2][3] While these observed cellular effects are significant, the direct molecular interactions underpinning these activities remain to be elucidated.
A Proposed Workflow for Target Identification and Selectivity Profiling
To systematically assess the selectivity of a compound like this compound, a multi-step approach is required. The initial and most critical step is the identification of its primary molecular target(s). Following successful target identification, a series of biochemical and cellular assays can be employed to quantify its selectivity.
Caption: General workflow for target identification and selectivity profiling.
Hypothetical Scenario: this compound as a "Kinase X" Inhibitor
For the purpose of this guide, we will hypothesize that "Kinase X," a serine/threonine kinase implicated in tumor angiogenesis, has been identified as the primary target of this compound.
Signaling Pathway of "Kinase X"
Caption: Hypothetical signaling pathway of "Kinase X" inhibited by this compound.
Data Presentation: Comparative Selectivity Profile
Following the identification of "Kinase X" as the primary target, a broad kinase panel screening would be essential to determine the selectivity of this compound. The results would be compared against a known multi-kinase inhibitor, "Compound Y," that also targets "Kinase X."
| Compound | Target | Assay Type | Ki (nM) | Selectivity Score (S10) |
| This compound | Kinase X | Enzymatic | 15 | 0.02 |
| Kinase A | Enzymatic | 750 | ||
| Kinase B | Enzymatic | >10,000 | ||
| PI3Kα | Enzymatic | 2,500 | ||
| Compound Y | Kinase X | Enzymatic | 8 | 0.25 |
| Kinase A | Enzymatic | 50 | ||
| Kinase B | Enzymatic | 200 | ||
| PI3Kα | Enzymatic | 120 |
-
Ki (nM): The inhibition constant, representing the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower value indicates higher potency.
-
Selectivity Score (S10): The number of off-targets inhibited by >90% at a 1 µM compound concentration, divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (for "Kinase X")
This protocol describes a representative method to determine the inhibitory activity of this compound against the hypothetical "Kinase X."
Objective: To determine the IC50 and subsequently the Ki of this compound for "Kinase X."
Materials:
-
Recombinant human "Kinase X" enzyme
-
Biotinylated peptide substrate for "Kinase X"
-
This compound and control compounds dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.
-
Add 2.5 µL of the diluted compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 5 µL of the "Kinase X" enzyme and peptide substrate solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at the Km for "Kinase X."
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
Add 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Cellular Target Engagement Assay
This protocol outlines a method to confirm that this compound engages "Kinase X" inside living cells.
Caption: Experimental workflow for a cellular target engagement assay.
Objective: To measure the inhibition of "Kinase X" activity in a cellular context by assessing the phosphorylation of its direct downstream substrate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
VEGF (as a stimulant for the "Kinase X" pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-"Kinase X Substrate," anti-"Total Kinase X," anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with 50 ng/mL VEGF for 15 minutes to activate the "Kinase X" pathway.
-
Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total "Kinase X" and a loading control (e.g., GAPDH) to ensure equal protein loading and that this compound does not alter the expression of "Kinase X."
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Conclusion and Future Directions
While this compound presents an interesting profile of anti-angiogenic and cytotoxic activities, the absence of a validated primary molecular target is a significant barrier to its further development as a therapeutic agent. The framework presented in this guide, using the hypothetical target "Kinase X," illustrates the necessary steps and experimental rigor required to move from an observation of biological activity to a comprehensive understanding of a compound's selectivity and mechanism of action.
Future research on this compound should prioritize unbiased target identification studies. Once a primary target is identified and validated, the systematic assessment of its selectivity profile, as outlined here, will be critical in determining its potential as a selective chemical probe or a viable drug candidate. This rigorous approach is essential to minimize the risk of off-target effects and to build a solid foundation for preclinical and clinical development.
References
- 1. Synthesis and evaluation of graveoline and this compound derivatives with potent anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Graveolinine in a Laboratory Setting
Understanding Graveolinine: Key Chemical Data
This compound, with the molecular formula C17H13NO3, is a member of the quinoline family of compounds.[1][3] Its chemical properties are crucial for determining the appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 279.29 g/mol [3][4] |
| CAS Number | 4179-37-7[1] |
| Synonyms | 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline[1] |
| Chemical Class | Quinoline Alkaloid |
This table summarizes key quantitative data for this compound.
Core Principles for the Disposal of this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical. The following procedures are based on best practices for the disposal of toxic and bioactive organic compounds.
Experimental Protocol: General Disposal of this compound Waste
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.
-
-
Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, absorbent paper, and empty vials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Pure Compound/Residues: Unused or expired solid this compound should be kept in its original or a suitable, tightly sealed container. This container must be labeled as hazardous waste, including the full chemical name ("this compound") and any known hazard information.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, appropriate hazardous waste container for flammable or halogenated solvents, depending on the solvent used. Never mix incompatible waste streams.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
-
Decontamination:
-
Work surfaces and equipment contaminated with this compound should be decontaminated. A suitable solvent (such as ethanol or acetone, depending on the equipment) can be used to wipe down surfaces, with the cleaning materials disposed of as solid hazardous waste.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound can be visualized as a step-by-step process ensuring safety and compliance at each stage.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
Broader Context: Handling Alkaloids and Plant Extracts
This compound is derived from Ruta graveolens, a plant known to contain a variety of bioactive compounds, including other alkaloids and furanocoumarins, which can be toxic.[5][6] When working with extracts of this plant, it is crucial to treat the entire extract as hazardous material, as the toxicity of the mixture may not be fully characterized. The disposal procedures outlined above should be applied to all waste generated from research involving Ruta graveolens extracts.
By adhering to these rigorous disposal protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility that extends beyond the product to its entire lifecycle.
References
- 1. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Graveoline | C17H13NO3 | CID 353825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Graveoline (485-61-0) for sale [vulcanchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Graveolinine
This guide provides crucial safety protocols and operational procedures for laboratory personnel handling Graveolinine. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.
Hazard Identification and Quantitative Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known hazard is that it is harmful if swallowed.[1][2] The toxicological properties have not been thoroughly investigated, and therefore, it should be handled with caution, assuming it may have other unknown hazards.[1]
Below is a summary of its known physical and chemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | PubChem |
| Molecular Weight | 279.29 g/mol | PubChem[3] |
| Appearance | White to Off-White Solid | ChemicalBook[2] |
| Melting Point | 204-205 °C | ChemicalBook[2] |
| Boiling Point | 436.7 ± 45.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, skin contact, or ingestion.[4]
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves | Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. For tasks with a higher risk of splashes, consider using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | If there is a risk of splashing or aerosol generation, a face shield must be worn in addition to safety glasses or goggles.[5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Ensure the lab coat is made of a suitable material. For handling highly toxic substances, a disposable gown over the lab coat can provide additional protection.[6] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If work cannot be conducted in a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N95) is required.[4] Proper fit-testing and training are necessary for respirator use.[5] |
| Footwear | Closed-toe and closed-heel shoes. | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan: Safe Handling and Weighing
Due to the risk of inhaling airborne particles, all manipulations of solid this compound must be performed in a certified chemical fume hood or other ventilated enclosure.[7][8]
Experimental Workflow for Weighing and Solubilizing this compound
Caption: Workflow for the safe weighing and solubilization of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials with caps
-
Calibrated analytical balance
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Label a clean vial with the compound name, concentration, solvent, and date.
-
-
Weighing:
-
Place the labeled, empty vial with its cap on the analytical balance and tare it.[9]
-
Carefully add the desired amount of this compound to the vial using a clean spatula. Aim for a quantity that will yield the desired concentration and volume (e.g., for 1 mL of a 10 mM solution, weigh out 2.79 mg).
-
Close the vial and re-weigh it to determine the exact mass of the compound. Record this value.
-
If adjustments are needed, return the vial to the fume hood to add or remove the powder.[9]
-
-
Solubilization:
-
Based on the actual mass of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a clearly labeled and sealed container.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[10]
-
Solid Waste:
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[11]
-
-
Empty Containers:
-
Spills:
-
In the event of a small spill within the fume hood, absorb the material with a suitable absorbent pad or material.
-
Clean the area with a decontaminating solution.
-
All materials used for cleanup must be disposed of as hazardous solid waste.
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GRAVEOLINE | 485-61-0 [amp.chemicalbook.com]
- 3. This compound | C17H13NO3 | CID 11044132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. web.uri.edu [web.uri.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. vumc.org [vumc.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
